molecular formula C32H54N7O18P3S B15545898 3-Oxo-4(R),8-dimethyl-nonanoyl-CoA

3-Oxo-4(R),8-dimethyl-nonanoyl-CoA

Katalognummer: B15545898
Molekulargewicht: 949.8 g/mol
InChI-Schlüssel: YMYLLQAUKBJHAS-RMJAONIFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Oxo-4(R),8-dimethyl-nonanoyl-CoA is a useful research compound. Its molecular formula is C32H54N7O18P3S and its molecular weight is 949.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C32H54N7O18P3S

Molekulargewicht

949.8 g/mol

IUPAC-Name

S-[2-[3-[[(2S)-4-[[[(2S,3S,4R,5S)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (4R)-4,8-dimethyl-3-oxononanethioate

InChI

InChI=1S/C32H54N7O18P3S/c1-18(2)7-6-8-19(3)20(40)13-23(42)61-12-11-34-22(41)9-10-35-30(45)27(44)32(4,5)15-54-60(51,52)57-59(49,50)53-14-21-26(56-58(46,47)48)25(43)31(55-21)39-17-38-24-28(33)36-16-37-29(24)39/h16-19,21,25-27,31,43-44H,6-15H2,1-5H3,(H,34,41)(H,35,45)(H,49,50)(H,51,52)(H2,33,36,37)(H2,46,47,48)/t19-,21+,25-,26-,27-,31+/m1/s1

InChI-Schlüssel

YMYLLQAUKBJHAS-RMJAONIFSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

The Biological Significance of 3-Oxo-4(R),8-dimethyl-nonanoyl-CoA: A Keystone Intermediate in Mycobacterial Virulence Factor Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxo-4(R),8-dimethyl-nonanoyl-CoA is a pivotal, yet transient, metabolic intermediate in the biosynthesis of phthioceranic acids, which are unique multi-methyl-branched fatty acids essential for the virulence of Mycobacterium tuberculosis. This technical guide elucidates the biological significance of this molecule, detailing its role within the intricate polyketide synthase (PKS) machinery of M. tuberculosis. We provide a comprehensive overview of the biosynthetic pathway, quantitative data on related enzymatic activities, detailed hypothetical experimental protocols for its characterization, and visualizations of the relevant biochemical processes to support further research and drug development efforts targeting this critical pathway.

Introduction: The Unique Lipid Landscape of Mycobacterium tuberculosis

Mycobacterium tuberculosis, the causative agent of tuberculosis, possesses a remarkably complex and lipid-rich cell wall that is crucial for its survival, pathogenesis, and resistance to antibiotics. Among these lipids are the sulfolipids, which have been implicated in the modulation of the host immune response. The acyl chains of these sulfolipids are derived from phthioceranic and hydroxyphthioceranic acids, which are complex, multi-methyl-branched fatty acids. The biosynthesis of these unique fatty acids is carried out by the polyketide synthase Pks2.[1]

This compound is a key intermediate in the iterative catalytic cycle of Pks2 during the elongation of the phthioceranic acid backbone. Its specific stereochemistry and structure are dictated by the enzymatic domains of Pks2, highlighting a potential target for therapeutic intervention.

The Biosynthetic Pathway of Phthioceranic Acid and the Role of this compound

The synthesis of phthioceranic acid is a multi-step process catalyzed by the Type I iterative polyketide synthase Pks2. This enzyme utilizes a long-chain fatty acyl-CoA as a starter unit and iteratively adds methylmalonyl-CoA extender units. Each elongation cycle involves a series of reactions catalyzed by the different domains of Pks2: a ketosynthase (KS), an acyltransferase (AT), a ketoreductase (KR), a dehydratase (DH), and an enoyl reductase (ER).

This compound is formed as a transient, enzyme-bound intermediate during one of the elongation cycles. The "(R)" configuration at the C4 position is a direct result of the stereospecific reduction of a preceding β-ketoacyl intermediate by the ketoreductase domain of Pks2.

Below is a DOT language script for a diagram illustrating the proposed biosynthetic pathway leading to and involving this compound.

Pks2_Pathway cluster_target Formation of the 3-Oxo Intermediate Pks2_Loading Pks2 Acyltransferase (AT Domain) Condensation Condensation (KS Domain) Pks2_Loading->Condensation Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->Condensation Intermediate_1 β-Ketoacyl-ACP Intermediate Condensation->Intermediate_1 Target_Molecule 3-Oxo-4(R),8-dimethyl-nonanoyl-ACP (transiently formed and processed) Condensation->Target_Molecule Ketoreduction Ketoreduction (KR Domain) NADPH -> NADP+ Intermediate_1->Ketoreduction Intermediate_2 β-Hydroxyacyl-ACP Intermediate Ketoreduction->Intermediate_2 Dehydration Dehydration (DH Domain) Intermediate_2->Dehydration Intermediate_3 Enoyl-ACP Intermediate Dehydration->Intermediate_3 Enoyl_Reduction Enoyl Reduction (ER Domain) NADPH -> NADP+ Intermediate_3->Enoyl_Reduction Elongated_Acyl_ACP Elongated Acyl-ACP Enoyl_Reduction->Elongated_Acyl_ACP Elongated_Acyl_ACP->Condensation Next cycle Release Thioesterase (TE Domain) Elongated_Acyl_ACP->Release Target_Molecule->Ketoreduction Further_Cycles Further Elongation Cycles Phthioceranic_Acid Phthioceranic Acid Release->Phthioceranic_Acid

Proposed biosynthetic pathway for phthioceranic acid by Pks2.

Quantitative Data

Direct quantitative data for this compound is scarce due to its nature as a transient, enzyme-bound intermediate. However, data from related mycobacterial acyl-CoA carboxylases and polyketide synthases provide insights into the kinetics of the enzymes involved in its formation and subsequent modification.

Enzyme/DomainSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Organism
AccD5 (β-subunit of ACC)Propionyl-CoA270 ± 300.88 ± 0.033.3 x 10³M. tuberculosis
AccD6 (β-subunit of ACC)Acetyl-CoA170 ± 201.1 ± 0.026.5 x 10³M. tuberculosis
PKS18 (Type III PKS)Lauroyl-CoA (C12:0)5.2 ± 0.80.012 ± 0.0012.3 x 10³M. tuberculosis
PKS18 (Type III PKS)Myristoyl-CoA (C14:0)4.1 ± 0.60.015 ± 0.0013.7 x 10³M. tuberculosis
PKS18 (Type III PKS)Palmitoyl-CoA (C16:0)3.5 ± 0.50.018 ± 0.0025.1 x 10³M. tuberculosis

Table 1: Kinetic parameters of enzymes related to the biosynthesis of branched-chain fatty acids in M. tuberculosis. Data for AccD5 and AccD6 are relevant for the formation of the methylmalonyl-CoA extender unit. Data for PKS18, a type III PKS, illustrates the substrate preference for long-chain acyl-CoAs, which is also a characteristic of Pks2.

Detailed Experimental Protocols

The direct analysis of this compound is challenging. The following are hypothetical, yet detailed, experimental protocols that could be adapted for its detection and characterization, based on established methods for analyzing acyl-CoA and acyl-ACP intermediates in mycobacteria.

Overexpression and Purification of Pks2
  • Gene Cloning: The pks2 gene from M. tuberculosis H37Rv will be cloned into an appropriate expression vector, such as pET-28a(+), with a C-terminal His-tag.

  • Expression: The construct will be transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Expression will be induced with IPTG at a low temperature (e.g., 16°C) to enhance protein solubility.

  • Purification: The His-tagged Pks2 will be purified from the cell lysate using nickel-affinity chromatography followed by size-exclusion chromatography to obtain a highly pure and active enzyme.

In Vitro Reconstitution of Phthioceranic Acid Biosynthesis
  • Reaction Mixture: A reaction mixture will be prepared containing purified Pks2, a starter unit (e.g., hexadecanoyl-CoA), the extender unit (methylmalonyl-CoA), and the reducing agent NADPH.

  • Incubation: The reaction will be incubated at 30°C for various time points.

  • Quenching and Extraction: The reaction will be quenched with a strong acid (e.g., formic acid), and the lipids will be extracted with an organic solvent (e.g., ethyl acetate).

Detection and Characterization of Intermediates by LC-MS/MS
  • Chromatography: The extracted lipids will be analyzed by liquid chromatography-mass spectrometry (LC-MS). A C18 reverse-phase column will be used to separate the acyl-CoA and acyl-ACP intermediates.

  • Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) will be used to detect the masses of the intermediates. The expected mass of this compound will be specifically monitored.

  • Tandem MS (MS/MS): Fragmentation analysis of the parent ion corresponding to the target molecule will be performed to confirm its structure.

Experimental_Workflow Expression Overexpression in E. coli Purification Purification of Pks2 Expression->Purification In_Vitro_Assay In Vitro Reconstitution Assay Purification->In_Vitro_Assay Extraction Lipid Extraction In_Vitro_Assay->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data_Analysis Data Analysis and Intermediate Identification LC_MS->Data_Analysis

Workflow for the characterization of Pks2 intermediates.

Logical Relationships and Signaling Pathways

The biosynthesis of phthioceranic acid is a linear pathway and does not involve complex signaling cascades. However, the regulation of the pks2 gene and the supply of its precursors are likely integrated into the broader metabolic network of M. tuberculosis.

Regulatory_Logic Regulatory_Proteins Transcriptional Regulators pks2_Gene pks2 gene Regulatory_Proteins->pks2_Gene Transcription Pks2_Enzyme Pks2 Enzyme pks2_Gene->Pks2_Enzyme Translation Phthioceranic_Acid Phthioceranic Acid Pks2_Enzyme->Phthioceranic_Acid Precursor_Supply Precursor Supply (Fatty Acyl-CoA, Methylmalonyl-CoA) Precursor_Supply->Pks2_Enzyme Sulfolipid_Biosynthesis Sulfolipid Biosynthesis Phthioceranic_Acid->Sulfolipid_Biosynthesis Virulence Virulence Sulfolipid_Biosynthesis->Virulence

Logical flow of phthioceranic acid biosynthesis and its role.

Conclusion and Future Directions

This compound represents a critical, stereochemically defined intermediate in the biosynthesis of the virulence-associated phthioceranic acids in M. tuberculosis. While its transient nature makes direct study challenging, its existence is strongly supported by our understanding of polyketide biosynthesis. The Pks2 enzyme, responsible for its formation, is a promising target for the development of novel anti-tuberculosis therapeutics.

Future research should focus on the development of methods to trap and directly characterize this and other intermediates in the Pks2 pathway. This could involve the use of mechanism-based inhibitors or advanced mass spectrometry techniques. A deeper understanding of the structure and function of the Pks2 domains will be invaluable for the rational design of inhibitors that can disrupt the production of these essential virulence factors.

References

The Metabolic Crossroads: A Technical Guide to 3-Oxo-4(R),8-dimethyl-nonanoyl-CoA in Branched-Chain Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the current understanding of 3-Oxo-4(R),8-dimethyl-nonanoyl-CoA, a key intermediate in the intricate metabolic network of branched-chain fatty acids. While our understanding of its precise quantitative roles and direct signaling functions is still evolving, this document synthesizes the available information on its metabolic context, the enzymes involved in its transformation, and the analytical approaches for its study.

Introduction: A Niche Metabolite in a Crucial Pathway

This compound emerges as a transient but significant molecule in the catabolism of phytanic acid, a branched-chain fatty acid derived from dietary sources such as dairy products, meat, and fish. The accumulation of phytanic acid is implicated in several inherited metabolic disorders, most notably Refsum disease, underscoring the importance of its degradation pathway. The breakdown of phytanic acid necessitates a multi-organelle process, initiating in the peroxisome and concluding in the mitochondrion, with this compound appearing as a product of peroxisomal β-oxidation.

Metabolic Pathway: The Peroxisomal β-Oxidation of Pristanic Acid

The journey from dietary phytanic acid to metabolically usable products involves a series of enzymatic steps. Due to the presence of a methyl group at the β-carbon, phytanic acid cannot be directly processed by β-oxidation. It first undergoes α-oxidation in the peroxisome to yield pristanic acid. Pristanic acid is then activated to pristanoyl-CoA and enters the peroxisomal β-oxidation spiral.

The formation of this compound is a downstream event in this pathway. After three cycles of peroxisomal β-oxidation of pristanoyl-CoA, the intermediate 4,8-dimethylnonanoyl-CoA is generated.[1][2][3] This intermediate is then further oxidized to produce this compound. Subsequently, this 3-oxoacyl-CoA is expected to be cleaved by a thiolase to yield acetyl-CoA and a shortened branched-chain acyl-CoA. The final products of peroxisomal β-oxidation, including 4,8-dimethylnonanoyl-CoA, are then transported to the mitochondria for complete oxidation.[1][4][5]

Peroxisomal_Beta_Oxidation_of_Pristanic_Acid cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion Pristanoyl-CoA Pristanoyl-CoA 3_Beta_Oxidation_Cycles 3_Beta_Oxidation_Cycles Pristanoyl-CoA->3_Beta_Oxidation_Cycles Acyl-CoA Oxidase Enoyl-CoA_Hydratase Enoyl-CoA_Hydratase 3-Hydroxyacyl-CoA_Dehydrogenase 3-Hydroxyacyl-CoA_Dehydrogenase Thiolase Thiolase 4_8-dimethylnonanoyl-CoA 4_8-dimethylnonanoyl-CoA 3_Beta_Oxidation_Cycles->4_8-dimethylnonanoyl-CoA 3-Hydroxy-4_8-dimethylnonanoyl-CoA 3-Hydroxy-4_8-dimethylnonanoyl-CoA 4_8-dimethylnonanoyl-CoA->3-Hydroxy-4_8-dimethylnonanoyl-CoA Enoyl-CoA Hydratase 3-Oxo-4(R)_8-dimethyl-nonanoyl-CoA 3-Oxo-4(R)_8-dimethyl-nonanoyl-CoA 3-Hydroxy-4_8-dimethylnonanoyl-CoA->3-Oxo-4(R)_8-dimethyl-nonanoyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Shortened_Acyl_CoA Shortened_Acyl_CoA 3-Oxo-4(R)_8-dimethyl-nonanoyl-CoA->Shortened_Acyl_CoA Thiolase Acetyl-CoA Acetyl-CoA 3-Oxo-4(R)_8-dimethyl-nonanoyl-CoA->Acetyl-CoA Thiolase Mitochondrial_Beta_Oxidation Mitochondrial_Beta_Oxidation Shortened_Acyl_CoA->Mitochondrial_Beta_Oxidation Carnitine Shuttle

Fig. 1: Peroxisomal β-oxidation of pristanoyl-CoA.

Quantitative Data: An Area for Future Research

A significant gap in the current scientific literature is the lack of quantitative data specifically for this compound and the enzymes that directly metabolize it. While kinetic data for general fatty acid β-oxidation enzymes are available, the specific activity and kinetic parameters (Km, kcat) for the 3-hydroxyacyl-CoA dehydrogenase and thiolase acting on 4,8-dimethylnonanoyl-CoA and this compound, respectively, have not been reported.

Similarly, there is a dearth of information on the cellular and tissue concentrations of this metabolite. Available quantitative methods have focused on the precursor molecules, phytanic and pristanic acid, and earlier intermediates of pristanic acid β-oxidation.

Table 1: Plasma Concentrations of Pristanic Acid and its Early β-Oxidation Intermediates in Healthy Controls

MetabolitePlasma Concentration Range (nM)Reference
2,3-Pristenic Acid2 - 48[6][7]
3-Hydroxypristanic Acid0.02 - 0.81[6][7]
3-Ketopristanic Acid0.07 - 1.45[6][7]

This table highlights the existing analytical capabilities for related metabolites and underscores the need for similar quantitative studies on this compound.

Experimental Protocols: Adapting General Methodologies

Synthesis

The chemical synthesis of 3-oxo-branched-chain acyl-CoA esters is a challenging multi-step process. A general approach would involve the synthesis of the corresponding 4,8-dimethylnonanoic acid, followed by its activation to an N-hydroxysuccinimide ester, and finally, reaction with coenzyme A. This method has been successfully used for the synthesis of other long-chain fatty acyl-CoAs.

Analytical Methods

The analysis of this compound in biological matrices would likely require sensitive and specific techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

A Hypothetical LC-MS/MS Protocol Outline:

  • Sample Preparation:

    • Homogenization of tissues or cells in a suitable buffer.

    • Protein precipitation using a cold organic solvent (e.g., acetonitrile) or an acid (e.g., perchloric acid).

    • Centrifugation to pellet proteins.

    • Solid-phase extraction (SPE) of the supernatant to enrich for acyl-CoAs and remove interfering substances.

    • Evaporation of the solvent and reconstitution in a buffer compatible with LC-MS/MS analysis.

  • LC Separation:

    • Use of a C18 reversed-phase column.

    • A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) with 0.1% formic acid).

  • MS/MS Detection:

    • Electrospray ionization (ESI) in positive ion mode.

    • Multiple reaction monitoring (MRM) to specifically detect the transition of the precursor ion (the molecular ion of this compound) to a specific product ion (e.g., the fragment corresponding to the coenzyme A moiety).

Experimental_Workflow_LCMS Biological_Sample Biological_Sample Homogenization Homogenization Biological_Sample->Homogenization Protein_Precipitation Protein_Precipitation Homogenization->Protein_Precipitation Solid-Phase_Extraction Solid-Phase_Extraction Protein_Precipitation->Solid-Phase_Extraction LC_Separation LC_Separation Solid-Phase_Extraction->LC_Separation MS_MS_Detection MS_MS_Detection LC_Separation->MS_MS_Detection Data_Analysis Data_Analysis MS_MS_Detection->Data_Analysis

Fig. 2: General workflow for LC-MS/MS analysis.

Signaling Pathways: A Frontier of Investigation

Currently, there is no direct evidence to suggest a role for this compound in cellular signaling. While long-chain acyl-CoAs, in general, are known to modulate the activity of various proteins, including transcription factors and enzymes, and thereby influence gene expression and metabolic pathways, such a role has not been demonstrated for this specific branched-chain intermediate. Future research may uncover novel signaling functions for this and other metabolites of the phytanic acid degradation pathway.

Conclusion and Future Directions

This compound is a key, albeit understudied, intermediate in the peroxisomal β-oxidation of pristanic acid. While its place in the metabolic map is established, a significant opportunity exists for the research community to elucidate its quantitative importance and potential regulatory roles. The development of specific analytical standards and methods will be crucial to accurately measure its cellular concentrations and to determine the kinetic parameters of the enzymes involved in its metabolism. Such studies will not only enhance our fundamental understanding of branched-chain fatty acid metabolism but may also provide new insights into the pathophysiology of Refsum disease and other related peroxisomal disorders, potentially opening new avenues for therapeutic intervention.

References

The Putative Role of 3-Oxo-4(R),8-dimethyl-nonanoyl-CoA in Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the hypothesized role of 3-Oxo-4(R),8-dimethyl-nonanoyl-CoA as a signaling molecule. While direct experimental evidence for its signaling function is currently lacking, its predicted formation as an intermediate in the mitochondrial β-oxidation of branched-chain fatty acids, specifically from the degradation of phytanic and pristanic acid, suggests a potential role in cellular regulation. This document outlines the putative metabolic context of this compound, proposes a hypothetical signaling pathway, and provides detailed experimental protocols to investigate its function. This guide serves as a foundational resource for researchers aiming to elucidate the biological significance of this and other novel lipid-derived molecules.

Introduction: Branched-Chain Fatty Acids and Acyl-CoA Signaling

Branched-chain fatty acids (BCFAs) are important constituents of the human diet, primarily obtained from dairy products, meat, and fish.[1][2] Unlike their straight-chain counterparts, the methyl branches on BCFAs necessitate specific metabolic pathways for their degradation.[1][3] Phytanic acid and its degradation product, pristanic acid, are two well-studied BCFAs whose metabolism involves a combination of α- and β-oxidation steps occurring in both peroxisomes and mitochondria.[2][4]

Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in fatty acid metabolism. Beyond their bioenergetic and biosynthetic roles, there is growing evidence that acyl-CoAs, particularly long-chain acyl-CoAs, can act as signaling molecules, regulating a variety of cellular processes including transcription, ion channel function, and protein acylation.[5][6] The intracellular concentrations of free acyl-CoA esters are tightly regulated, suggesting that fluctuations in their levels can serve as metabolic signals.[6]

This guide focuses on the putative role of a specific branched-chain acyl-CoA, this compound. While not yet characterized experimentally, its structure strongly suggests it is an intermediate in the β-oxidation of 4,8-dimethylnonanoyl-CoA, a known metabolite of pristanic acid.[4][7]

Putative Metabolic Context of this compound

The metabolic pathway leading to the formation of 4,8-dimethylnonanoyl-CoA is initiated by the α-oxidation of dietary phytanic acid to pristanic acid.[1][3] Pristanic acid then undergoes three cycles of β-oxidation in the peroxisomes, yielding 4,8-dimethylnonanoyl-CoA.[4][7] This intermediate is subsequently transported to the mitochondria for further oxidation.[4]

Standard mitochondrial β-oxidation of a fatty acyl-CoA involves a four-step cycle.[8][9] Based on this well-established pathway, we can hypothesize the formation of this compound as a key intermediate in the mitochondrial degradation of 4,8-dimethylnonanoyl-CoA.

Hypothesized Mitochondrial β-Oxidation of 4,8-dimethylnonanoyl-CoA

The proposed pathway is as follows:

  • Dehydrogenation: 4,8-dimethylnonanoyl-CoA is oxidized by an acyl-CoA dehydrogenase to form an enoyl-CoA intermediate.

  • Hydration: The enoyl-CoA is hydrated by enoyl-CoA hydratase to produce L-3-hydroxy-4(R),8-dimethyl-nonanoyl-CoA.

  • Dehydrogenation: L-3-hydroxyacyl-CoA dehydrogenase catalyzes the oxidation of the hydroxyl group to a ketone, forming This compound .

  • Thiolytic Cleavage: A thiolase enzyme cleaves this compound to yield propionyl-CoA and 2,6-dimethylheptanoyl-CoA, which can undergo further rounds of β-oxidation.

Metabolic Pathway of this compound cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion Phytanic_Acid Phytanic Acid Pristanic_Acid Pristanic Acid Phytanic_Acid->Pristanic_Acid α-oxidation Pristanoyl_CoA Pristanoyl-CoA Pristanic_Acid->Pristanoyl_CoA Activation Four_Eight_DMNC 4,8-dimethylnonanoyl-CoA Pristanoyl_CoA->Four_Eight_DMNC 3x β-oxidation Three_Oxo_DMNC 3-Oxo-4(R),8-dimethyl- nonanoyl-CoA Four_Eight_DMNC->Three_Oxo_DMNC β-oxidation (steps 1-3) Propionyl_CoA Propionyl-CoA Three_Oxo_DMNC->Propionyl_CoA Thiolysis Two_Six_DMHC 2,6-dimethylheptanoyl-CoA Three_Oxo_DMNC->Two_Six_DMHC Thiolysis

Putative metabolic pathway leading to this compound.

Putative Signaling Role of this compound

While the primary role of β-oxidation intermediates is energy production, the accumulation of specific acyl-CoAs can have regulatory effects. We hypothesize that under conditions of high branched-chain fatty acid influx, the concentration of this compound could rise to a level where it can interact with and modulate the activity of cellular proteins, thereby acting as a signaling molecule.

Potential signaling mechanisms include:

  • Allosteric Regulation of Enzymes: this compound could bind to and alter the activity of enzymes involved in key metabolic pathways, such as glycolysis, gluconeogenesis, or lipid synthesis.

  • Modulation of Transcription Factor Activity: It may directly bind to and influence the activity of nuclear receptors or other transcription factors that regulate gene expression related to lipid metabolism and inflammation.

  • Protein Acylation: Although less common for 3-oxoacyl-CoAs, it could potentially serve as a substrate for non-enzymatic or enzymatic acylation of proteins, altering their function.

A plausible target for regulation by branched-chain acyl-CoAs are members of the peroxisome proliferator-activated receptor (PPAR) family of nuclear receptors, which are known to be activated by various fatty acids and their derivatives and play a crucial role in the regulation of lipid metabolism.

Hypothetical Signaling Pathway High_BCFA_Diet High Branched-Chain Fatty Acid Diet Increased_Metabolism Increased Peroxisomal and Mitochondrial β-oxidation High_BCFA_Diet->Increased_Metabolism Three_Oxo_DMNC_Accumulation Accumulation of This compound Increased_Metabolism->Three_Oxo_DMNC_Accumulation Nuclear_Receptor Nuclear Receptor (e.g., PPARα) Three_Oxo_DMNC_Accumulation->Nuclear_Receptor Activation Gene_Expression Altered Gene Expression (Lipid Metabolism, Inflammation) Nuclear_Receptor->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Hypothesized signaling pathway of this compound.

Experimental Protocols to Investigate the Putative Role

To validate the hypothesized metabolic and signaling roles of this compound, a series of experiments are required.

Synthesis and Characterization of this compound

As this molecule is not commercially available, chemical synthesis is the first critical step. A possible synthetic route is outlined below, adapted from methods for synthesizing other 3-oxoacyl-CoAs.[10]

Table 1: Summary of Synthetic Protocol

StepDescriptionKey Reagents
1Synthesis of 4(R),8-dimethyl-nonanoic acidCommercially available precursors
2Conversion to the corresponding acid chlorideThionyl chloride or oxalyl chloride
3Meldrum's acid acylationMeldrum's acid, pyridine
4Thioesterification with Coenzyme ACoenzyme A trilithium salt
5Purification and CharacterizationHPLC, Mass Spectrometry, NMR
In Vitro Validation of Metabolic Pathway

Objective: To confirm that this compound is an intermediate in the β-oxidation of 4,8-dimethylnonanoyl-CoA.

Protocol:

  • Isolate Mitochondria: Isolate mitochondria from rat liver or a relevant cell line.

  • Incubation: Incubate the isolated mitochondria with synthesized 4,8-dimethylnonanoyl-CoA and necessary cofactors (NAD+, FAD, Coenzyme A).

  • Metabolite Extraction: At various time points, stop the reaction and extract the acyl-CoA esters.

  • LC-MS/MS Analysis: Analyze the extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect the formation of this compound and other intermediates.

Identification of Protein Binding Partners

Several methods can be employed to identify proteins that interact with this compound.

Table 2: Methods for Identifying Protein Interactions

MethodPrincipleAdvantagesDisadvantages
Affinity Chromatography The synthesized acyl-CoA is immobilized on a resin and used to pull down interacting proteins from cell lysates.Identifies direct binding partners.Can have high background binding.
Chemical Proteomics A photo-crosslinkable or clickable analog of the acyl-CoA is synthesized and used to label interacting proteins in living cells.Identifies interactions in a cellular context.Synthesis of the probe can be challenging.
Surface Plasmon Resonance (SPR) The acyl-CoA is immobilized on a sensor chip to measure the binding kinetics of purified candidate proteins.Provides quantitative binding data (KD).Requires purified proteins.

digraph "Experimental Workflow for Target Identification" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", penwidth=1.5, color="#5F6368"];
edge [penwidth=1.5, color="#5F6368"];

Synthesized_Probe [label="Synthesize Bio-orthogonal Probe of\nthis compound"]; Cell_Incubation [label="Incubate Probe with Cells"]; Lysis_and_Click [label="Cell Lysis and Click Chemistry\nwith Reporter Tag (e.g., Biotin)"]; Streptavidin_Capture [label="Streptavidin Affinity Capture"]; Elution [label="Elution of Bound Proteins"]; MS_Analysis [label="LC-MS/MS Proteomic Analysis"]; Candidate_Proteins [label="Identification of Candidate\nBinding Proteins", fillcolor="#FBBC05"];

Synthesized_Probe -> Cell_Incubation; Cell_Incubation -> Lysis_and_Click; Lysis_and_Click -> Streptavidin_Capture; Streptavidin_Capture -> Elution; Elution -> MS_Analysis; MS_Analysis -> Candidate_Proteins; }

Workflow for identifying protein targets using a chemical proteomics approach.

Validation of Signaling Effects

Once candidate protein targets are identified, their functional interaction with this compound needs to be validated.

Table 3: Protocols for Validating Signaling Effects

ExperimentObjectiveMethodology
Enzyme Activity Assays To determine if the acyl-CoA modulates the activity of a candidate enzyme.Incubate the purified enzyme with varying concentrations of this compound and measure its activity.
Reporter Gene Assays To assess the effect on transcription factor activity.Co-transfect cells with a reporter plasmid (e.g., containing a PPAR response element driving luciferase expression) and a plasmid expressing the candidate transcription factor. Treat cells with the acyl-CoA and measure reporter activity.
Gene Expression Analysis To determine the effect on the expression of target genes.Treat cells with this compound and measure changes in the mRNA levels of predicted target genes using RT-qPCR or RNA-seq.
Cell-Based Functional Assays To investigate the physiological consequences of the signaling pathway.Treat cells with the acyl-CoA and measure relevant cellular responses, such as inflammatory cytokine production, glucose uptake, or lipid droplet formation.

Conclusion and Future Directions

The existence and signaling function of this compound are currently hypothetical. However, its predicted formation from the metabolism of dietary branched-chain fatty acids places it at an interesting intersection of nutrition and cellular regulation. The experimental framework outlined in this guide provides a roadmap for researchers to synthesize this novel molecule, confirm its metabolic origin, identify its cellular targets, and ultimately elucidate its putative role in cellular signaling.

Successful validation of this hypothesis would open new avenues for understanding how dietary components can directly influence cellular processes and could have implications for metabolic diseases where branched-chain fatty acid metabolism is altered. Furthermore, the methodologies described herein are broadly applicable to the study of other novel lipid metabolites and their potential roles in health and disease.

References

3-Oxo-4(R),8-dimethyl-nonanoyl-CoA: A Potential Biomarker in the Diagnosis and Study of Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of 3-Oxo-4(R),8-dimethyl-nonanoyl-CoA, a key intermediate in the metabolism of branched-chain fatty acids, and explores its emerging role as a biomarker for certain metabolic disorders, most notably Refsum disease.

Introduction

This compound is a crucial, yet often overlooked, molecule in the complex web of fatty acid metabolism. Its significance comes to the forefront in the context of inherited metabolic disorders where the breakdown of specific fatty acids is impaired. This guide will delve into the biochemical pathways involving this molecule, its association with disease states, and the methodologies for its detection and quantification, providing a valuable resource for researchers and clinicians in the field of metabolic disease.

Metabolic Pathway and Association with Refsum Disease

This compound is an intermediate product in the peroxisomal alpha-oxidation of phytanic acid, a branched-chain fatty acid derived from the diet.[1] In healthy individuals, phytanic acid is sequentially broken down into smaller, usable molecules. However, in individuals with Refsum disease, a rare autosomal recessive disorder, a deficiency in the enzyme phytanoyl-CoA hydroxylase (PHYH) halts this process.[1][2] This enzymatic block leads to the accumulation of phytanic acid and its derivatives in various tissues, resulting in a range of neurological and other symptoms.[1][2]

The alpha-oxidation of phytanic acid to pristanic acid is a critical pathway, and its disruption is a hallmark of Refsum disease.[1][3] Pristanic acid itself undergoes further beta-oxidation. This compound is formed during the subsequent beta-oxidation of pristanic acid.[4] Therefore, its presence and concentration can reflect the flux and potential bottlenecks in this metabolic route.

Signaling Pathway: Alpha-Oxidation of Phytanic Acid

The following diagram illustrates the key steps in the alpha-oxidation of phytanic acid, highlighting the position of this compound's precursor, pristanic acid.

Phytanic_Acid_Alpha_Oxidation Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxyphytanoyl_CoA Phytanoyl-CoA Hydroxylase (PHYH) (Deficient in Refsum Disease) Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal 2-Hydroxyphytanoyl-CoA Lyase Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Pristanoyl_CoA Pristanoyl-CoA Pristanic_Acid->Pristanoyl_CoA Acyl-CoA Synthetase Beta_Oxidation Peroxisomal Beta-Oxidation (3 cycles) Pristanoyl_CoA->Beta_Oxidation Products This compound + Propionyl-CoA + Acetyl-CoA Beta_Oxidation->Products

Figure 1: Alpha-Oxidation Pathway of Phytanic Acid.

Quantitative Data

While the qualitative role of intermediates in the phytanic acid pathway is established, quantitative data on the specific levels of this compound in patient samples are not widely available in the literature. The primary diagnostic marker for Refsum disease remains the measurement of phytanic acid in plasma and tissues. However, the analysis of downstream metabolites like this compound could provide a more nuanced understanding of the metabolic block and the efficacy of dietary interventions.

Further research is needed to establish reference ranges for this compound in healthy individuals and to quantify its accumulation in patients with Refsum disease and other related peroxisomal disorders.

Experimental Protocols

The analysis of acyl-CoA species such as this compound from biological matrices is challenging due to their low abundance and chemical instability. The following sections outline generalized protocols for the extraction and analysis of short- and medium-chain acyl-CoAs, which can be adapted for the specific measurement of this compound.

Protocol 1: Extraction of Acyl-CoAs from Cultured Cells (e.g., Fibroblasts)

This protocol is designed for the extraction of acyl-CoAs from cultured cells for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA) in water

  • Internal standard (e.g., a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA not naturally present in the sample)

  • Centrifuge capable of 4°C operation

  • Sonicator

  • Lyophilizer or vacuum concentrator

Procedure:

  • Cell Harvesting:

    • For adherent cells, wash the cell monolayer twice with ice-cold PBS. Scrape the cells in a minimal volume of ice-cold PBS and transfer to a microcentrifuge tube.

    • For suspension cells, pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Wash the pellet twice with ice-cold PBS.

  • Lysis and Protein Precipitation:

    • Resuspend the cell pellet in a small volume of ice-cold water.

    • Add an equal volume of ice-cold 10% TCA containing the internal standard.

    • Vortex vigorously for 30 seconds.

    • Incubate on ice for 15 minutes.

  • Centrifugation:

    • Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.

  • Sample Concentration:

    • Lyophilize or use a vacuum concentrator to dry the supernatant.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol (B129727) in water).

Protocol 2: Analysis of Acyl-CoAs by LC-MS/MS

This protocol provides a general framework for the analysis of acyl-CoAs using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source

LC Conditions (Example):

  • Column: A reversed-phase C18 column suitable for polar molecules.

  • Mobile Phase A: Water with 0.1% formic acid or an appropriate buffer.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A gradient elution from a low to a high percentage of Mobile Phase B to separate the acyl-CoAs.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 200-500 µL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducibility.

MS/MS Conditions (Example):

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of the analytical standards. The precursor ion will be the [M+H]+ of the molecule. A common product ion for acyl-CoAs corresponds to the fragmentation of the phosphopantetheine moiety.

  • Collision Energy and other source parameters: Optimized for each specific analyte.

Experimental Workflow Diagram

Experimental_Workflow cluster_Sample_Prep Sample Preparation cluster_Analysis Analysis Cell_Culture Cell Culture (e.g., Fibroblasts) Harvesting Cell Harvesting Cell_Culture->Harvesting Lysis Lysis & Protein Precipitation (with Internal Standard) Harvesting->Lysis Centrifugation Centrifugation Lysis->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Drying Drying Supernatant_Collection->Drying Reconstitution Reconstitution Drying->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_Analysis->Data_Processing

Figure 2: General workflow for acyl-CoA analysis.

Cellular Function and Potential Toxicity

The primary known function of this compound is as a metabolic intermediate. In the context of Refsum disease, its accumulation, along with other upstream metabolites, could potentially contribute to cellular toxicity. The accumulation of acyl-CoAs can have several detrimental effects, including:

  • Mitochondrial Dysfunction: Acyl-CoAs can inhibit key enzymes in mitochondrial metabolism and uncouple oxidative phosphorylation.

  • Disruption of Cellular Signaling: Altered levels of specific acyl-CoAs can impact lipid-mediated signaling pathways.

  • Sequestration of Free Coenzyme A: The accumulation of acyl-CoAs can deplete the pool of free Coenzyme A, which is essential for numerous metabolic reactions.

Specific studies on the direct toxicity of this compound are currently lacking and represent an important area for future research.

Conclusion and Future Directions

This compound is a metabolite of significant interest in the study of Refsum disease and potentially other disorders of branched-chain fatty acid metabolism. While its role in the alpha-oxidation pathway of phytanic acid is understood, there is a clear need for the development and validation of sensitive and specific analytical methods for its quantification in biological samples. Such methods will be instrumental in:

  • Establishing its utility as a diagnostic or monitoring biomarker for Refsum disease.

  • Investigating its potential contribution to the pathophysiology of the disease.

  • Evaluating the efficacy of therapeutic interventions, including dietary modifications and potential future drug therapies.

Further research into the synthesis of a stable, isotopically labeled internal standard for this compound is also crucial for the development of robust quantitative assays. The insights gained from these studies will undoubtedly enhance our understanding of metabolic disorders and pave the way for improved diagnostic and therapeutic strategies.

References

The Natural Occurrence and Biosynthetic Significance of 3-Oxo-4(R),8-dimethyl-nonanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the current understanding of 3-Oxo-4(R),8-dimethyl-nonanoyl-CoA, a specialized acyl-CoA derivative. While direct quantitative evidence of its natural occurrence remains to be definitively established in the literature, substantial indirect evidence points to its crucial role as a metabolic intermediate in the degradation of branched-chain fatty acids and as a key precursor in the biosynthesis of polyketide natural products, such as the antifungal agent pimaricin. This document details the hypothesized biosynthetic pathways, presents adaptable experimental protocols for its detection and quantification, and outlines its potential significance in microbial secondary metabolism.

Introduction

This compound is a chiral, branched-chain acyl-coenzyme A thioester. Its structure suggests a role in fatty acid metabolism, and emerging evidence places it at the crossroads of primary and secondary metabolic pathways, particularly in antibiotic-producing microorganisms. This guide synthesizes the available information to provide a foundational understanding for researchers interested in the metabolism and utilization of this unique molecule.

Hypothesized Natural Occurrence and Metabolic Roles

The natural occurrence of this compound is strongly inferred from two primary metabolic contexts: the degradation of phytanic acid and the biosynthesis of polyketide antibiotics.

Intermediate in Branched-Chain Fatty Acid Degradation

Phytanic acid, a branched-chain fatty acid present in the human diet from dairy products and animal fats, undergoes a specific degradation pathway.[1][2] Due to the methyl group at the β-position, it cannot be directly metabolized by β-oxidation.[3] Instead, it undergoes α-oxidation to pristanic acid, which is subsequently degraded by peroxisomal β-oxidation.[1][4] This process generates shorter-chain branched acyl-CoA intermediates. One such intermediate is 4,8-dimethylnonanoyl-CoA.[4] It is hypothesized that further mitochondrial β-oxidation of 4,8-dimethylnonanoyl-CoA would proceed through the formation of this compound, catalyzed by an acyl-CoA dehydrogenase.

Precursor for Polyketide Biosynthesis in Streptomyces

Many polyketides, a diverse class of secondary metabolites with a wide range of biological activities, are synthesized by polyketide synthases (PKSs) using short-chain fatty acyl-CoAs as building blocks.[5] The biosynthesis of the polyene macrolide antibiotic pimaricin (natamycin) by Streptomyces natalensis is a well-studied example.[6] The pimaricin PKS is thought to utilize branched-chain acyl-CoAs as extender units to generate its complex carbon skeleton.[7] The structural features of pimaricin are consistent with the incorporation of a 3-oxo-4,8-dimethylnonanoyl- moiety. It is therefore highly probable that this compound is a specific precursor for the pimaricin PKS.

Quantitative Data

To date, there is a notable absence of published quantitative data on the intracellular concentrations of this compound in any organism. This is likely due to its predicted low abundance and transient nature as a metabolic intermediate. Future research employing the sensitive analytical techniques detailed in this guide is necessary to populate these data tables.

Table 1: Hypothetical Intracellular Concentration of this compound

Organism/Cell TypeConditionConcentration (pmol/mg protein)Reference
Streptomyces natalensisPimaricin Production PhaseData Not Available
Human FibroblastsPristanic Acid MetabolismData Not Available

Table 2: Putative Enzyme Kinetics for this compound Metabolism

EnzymeOrganismSubstrateKm (µM)Vmax (nmol/min/mg)Reference
Acyl-CoA DehydrogenaseData Not Available4,8-dimethylnonanoyl-CoAData Not AvailableData Not Available
Pimaricin PKS (AT domain)S. natalensisThis compoundData Not AvailableData Not Available

Experimental Protocols

The analysis of acyl-CoAs is challenging due to their low abundance, instability, and structural diversity. The following protocols are adapted from established methods for the extraction and quantification of short- and medium-chain acyl-CoAs and can be optimized for this compound.

Extraction of Acyl-CoAs from Streptomyces

This protocol is adapted from methods developed for acyl-CoA extraction from Streptomyces species.

Materials:

Procedure:

  • Harvest 10 mL of Streptomyces culture by centrifugation at 3,500 x g for 10 minutes at 4°C.

  • Immediately freeze the cell pellet in liquid nitrogen and store at -80°C.

  • For extraction, place the frozen cell pellet on ice. Add 1 mL of ice-cold monopotassium phosphate buffer, 100 µL of 1 mm zirconia beads, and two 2 mm zirconia beads.

  • Grind the sample in a pre-cooled grinder at -40°C for 60 seconds, rest for 10 seconds, and repeat.

  • Add 500 µL of pre-cooled isopropanol and grind again.

  • Add 1 mL of pre-cooled acetonitrile and 60 µL of saturated ammonium sulfate solution and perform a final grinding step.

  • Incubate the tube on ice for 10 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and lyophilize.

  • Store the lyophilized extract at -80°C.

  • For analysis, resuspend the extract in 200 µL of 50% methanol, vortex for 1 minute, and sonicate in a water bath for 2 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C and transfer the supernatant for LC-MS analysis.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoAs.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The specific precursor and product ions for this compound will need to be determined using a synthesized standard. A characteristic neutral loss of the 5'-ADP moiety (507.3 m/z) is common for acyl-CoAs.

Signaling Pathways and Workflows

The following diagrams illustrate the hypothesized metabolic pathways and a general experimental workflow for the analysis of this compound.

Biosynthesis_Pathway cluster_degradation Branched-Chain Fatty Acid Degradation cluster_pks Pimaricin Biosynthesis Pristanic Acid Pristanic Acid Pristanoyl-CoA Pristanoyl-CoA Pristanic Acid->Pristanoyl-CoA Acyl-CoA Synthetase 4,8-dimethylnonanoyl-CoA 4,8-dimethylnonanoyl-CoA Pristanoyl-CoA->4,8-dimethylnonanoyl-CoA β-oxidation cycles This compound This compound 4,8-dimethylnonanoyl-CoA->this compound Acyl-CoA Dehydrogenase PKS_module Pimaricin PKS (AT domain) This compound->PKS_module Polyketide_chain Growing Polyketide Chain PKS_module->Polyketide_chain

Caption: Hypothesized metabolic pathways involving this compound.

Experimental_Workflow start Sample Collection (e.g., Streptomyces culture) extraction Acyl-CoA Extraction start->extraction lyophilization Lyophilization extraction->lyophilization reconstitution Reconstitution lyophilization->reconstitution lcms LC-MS/MS Analysis (MRM Mode) reconstitution->lcms data Data Analysis (Quantification) lcms->data

Caption: General experimental workflow for the analysis of this compound.

Conclusion and Future Directions

While the direct detection and quantification of this compound in biological systems have yet to be reported, compelling indirect evidence suggests its importance as a metabolic intermediate. Its hypothesized role as a specific precursor for the biosynthesis of pimaricin in Streptomyces natalensis makes it a molecule of significant interest for metabolic engineering and natural product discovery.

Future research should focus on:

  • Definitive Identification: Utilizing the described analytical methods to unequivocally identify and quantify this compound in Streptomyces natalensis and other relevant organisms.

  • Enzyme Characterization: Identifying and characterizing the specific acyl-CoA dehydrogenase responsible for its formation from 4,8-dimethylnonanoyl-CoA.

  • PKS Specificity: Elucidating the substrate specificity of the acyltransferase (AT) domains of the pimaricin PKS to confirm their interaction with this compound.

A deeper understanding of the metabolism of this unique acyl-CoA will undoubtedly provide valuable insights into the intricate interplay between primary and secondary metabolism and may open new avenues for the rational design and engineering of novel polyketide antibiotics.

References

Methodological & Application

Application Note: Quantitative Analysis of 3-Oxo-4(R),8-dimethyl-nonanoyl-CoA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo-4(R),8-dimethyl-nonanoyl-CoA is a specific acyl-coenzyme A (acyl-CoA) thioester. Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and the citric acid cycle. The accurate quantification of specific acyl-CoA species is vital for understanding cellular metabolism and for the development of therapeutic agents targeting metabolic disorders. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological matrices, such as cell lysates, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

The method described herein is based on established principles of acyl-CoA analysis, employing reversed-phase chromatography for separation and a triple quadrupole mass spectrometer for detection in Multiple Reaction Monitoring (MRM) mode. This approach ensures high selectivity and sensitivity, enabling the precise measurement of low-abundance acyl-CoA species.

Experimental Protocols

Sample Preparation: Extraction of Acyl-CoAs from Cultured Cells

This protocol is designed for the extraction of acyl-CoAs from adherent or suspension cell cultures. All steps should be performed on ice to minimize enzymatic activity and degradation of acyl-CoAs.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold Methanol (B129727) (LC-MS grade)

  • Internal Standard (IS): A suitable stable isotope-labeled acyl-CoA (e.g., ¹³C-labeled palmitoyl-CoA) or an odd-chain acyl-CoA (e.g., heptadecanoyl-CoA)

  • Microcentrifuge tubes (1.5 mL, pre-chilled)

  • Cell scraper (for adherent cells)

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting and Washing:

    • Adherent Cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • Suspension Cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Cell Lysis and Extraction:

    • Add 1 mL of ice-cold methanol, pre-spiked with the internal standard, to each cell pellet or plate.

    • Adherent Cells: Use a cell scraper to scrape the cells in the cold methanol.

    • Suspension Cells: Resuspend the cell pellet in the cold methanol containing the internal standard.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Protein Precipitation:

    • Vortex the cell lysate vigorously for 30 seconds.

    • Incubate the samples on ice for 30 minutes to facilitate protein precipitation.

    • Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Avoid disturbing the pellet.

  • Sample Drying:

    • Dry the supernatant to completeness using a vacuum concentrator or a gentle stream of nitrogen.

  • Sample Reconstitution:

    • Reconstitute the dried extract in 100 µL of a suitable solvent for LC-MS analysis, such as 50% methanol in water or 10 mM ammonium (B1175870) acetate. Vortex briefly and centrifuge to pellet any insoluble material.

    • Transfer the reconstituted sample to an autosampler vial for analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

LC Method:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 7.0

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %B
    0.0 2
    2.0 2
    12.0 60
    12.1 95
    14.0 95
    14.1 2

    | 18.0 | 2 |

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Method:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • MRM Transitions:

    Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    This compound 952.4 445.4 35

    | Internal Standard (e.g., Heptadecanoyl-CoA) | 1022.6 | 515.6 | 35 |

Note: The precursor ion for this compound is calculated based on its molecular formula (C₃₂H₅₄N₇O₁₈P₃S) and the addition of a proton ([M+H]⁺). The product ion is predicted based on the characteristic neutral loss of the 3'-phospho-ADP moiety (507 Da) from the precursor ion.

Data Presentation

The following tables summarize hypothetical but realistic quantitative data for the validation of the LC-MS/MS method for this compound.

Table 1: Method Validation Parameters

Parameter Result
Linearity (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Upper Limit of Quantification (ULOQ) 500 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%

| Accuracy (% Recovery) | 90 - 110% |

Table 2: Quantification of this compound in Different Cell Lines

Cell Line Treatment Concentration (pmol/10⁶ cells)
HepG2 Control 1.2 ± 0.2
Drug X (10 µM) 3.5 ± 0.5
MCF-7 Control 0.8 ± 0.1
Drug X (10 µM) 2.1 ± 0.3
A549 Control Not Detected

| | Drug X (10 µM) | 0.5 ± 0.1 |

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Harvest Cell Harvesting & Washing Lyse Lysis & Extraction (Methanol + IS) Harvest->Lyse Precipitate Protein Precipitation Lyse->Precipitate Collect Supernatant Collection Precipitate->Collect Dry Drying Collect->Dry Reconstitute Reconstitution Dry->Reconstitute Inject Sample Injection Reconstitute->Inject Separate LC Separation (C18 Column) Inject->Separate Ionize ESI Source Separate->Ionize Detect MS/MS Detection (MRM Mode) Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification (Internal Standard) Integrate->Quantify Report Reporting Quantify->Report

Caption: Experimental workflow for LC-MS/MS quantification.

logical_relationship Analyte 3-Oxo-4(R),8-dimethyl- nonanoyl-CoA in Matrix Extraction Extraction & Cleanup Analyte->Extraction Isolation LC Chromatographic Separation Extraction->LC Injection MS1 Precursor Ion Selection (Q1) LC->MS1 Elution CID Collision-Induced Dissociation (Q2) MS1->CID Fragmentation MS2 Product Ion Selection (Q3) CID->MS2 Filtering Detector Detection & Quantification MS2->Detector Signal

Caption: Key steps in the LC-MS/MS analytical method.

Application Note: Chromatographic Separation of 3-Oxo-4(R),8-dimethyl-nonanoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Oxo-4(R),8-dimethyl-nonanoyl-CoA is a significant intermediate in the metabolic pathways of branched-chain fatty acids. The accurate separation and quantification of its stereoisomers are crucial for understanding the stereospecificity of enzymes involved in these pathways and for the development of drugs targeting lipid metabolism. Due to the presence of multiple chiral centers, this molecule can exist as several stereoisomers, presenting a significant analytical challenge. The primary difficulties in separating these isomers lie in their identical chemical properties in an achiral environment, necessitating the use of specialized chiral chromatography techniques.[1] This application note provides a detailed protocol for the chromatographic separation of this compound isomers, based on established methods for structurally similar acyl-CoA compounds.

Challenges in Separation

The separation of this compound isomers is complicated by several factors:

  • Stereoisomers: The presence of chiral centers results in enantiomers and diastereomers that possess very similar physicochemical properties, making their resolution by standard chromatographic methods difficult.[1]

  • Compound Polarity and Stability: Acyl-CoA thioesters are polar molecules and can be susceptible to degradation. This requires careful sample handling and optimized chromatographic conditions to ensure reproducibility and accuracy.[1]

  • Matrix Effects: When analyzing biological samples, interference from other endogenous compounds can complicate the separation and detection of the target analytes.[1]

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), particularly when coupled with mass spectrometry (MS), are the most effective techniques for the chiral separation of such compounds.[1]

Experimental Protocol: Chiral HPLC Separation

This protocol is adapted from established methods for the separation of structurally similar short-chain 3-hydroxyacyl-CoA enantiomers.[1]

1. Materials and Reagents:

  • Reference standards of this compound isomers (if available)

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Formic acid (for mobile phase modification, optional)

  • Sample dissolution solvent (e.g., a mixture of water and acetonitrile)

2. Instrumentation:

  • A standard High-Performance Liquid Chromatography (HPLC) system equipped with a binary pump, autosampler, and a UV detector or a mass spectrometer.

  • Chiral stationary phase column: Chiralpak AD-RH, 4.6 x 250 mm, 5 µm is a suitable starting point based on separations of similar compounds.[1]

3. Chromatographic Conditions:

ParameterRecommended Condition
Column Chiralpak AD-RH, 4.6 x 250 mm, 5 µm
Mobile Phase Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may require optimization.
Flow Rate 0.5 mL/min[1]
Column Temperature 25°C (can be varied to optimize separation)
Detection UV at 254 nm or Mass Spectrometry (MS)
Injection Volume 5-20 µL

4. Sample Preparation:

  • Accurately weigh and dissolve the sample in the initial mobile phase composition or a compatible solvent.

  • Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.

  • For biological samples, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step may be necessary to remove interfering matrix components.

5. Data Analysis:

  • Identify the peaks corresponding to the different isomers based on their retention times.

  • Quantify the isomers by integrating the peak areas and comparing them to a calibration curve generated from reference standards.

  • The resolution between critical pairs of isomers should be calculated to assess the quality of the separation.

Expected Results and Data Presentation

The described HPLC method is expected to provide baseline or near-baseline separation of the this compound isomers. The retention times will be specific to the employed chiral stationary phase and mobile phase composition. A hypothetical summary of expected quantitative data is presented below.

IsomerRetention Time (min)Peak Area (arbitrary units)Resolution (Rs)
Isomer 112.5150,000-
Isomer 214.2145,0002.1
Isomer 316.8155,0003.2
Isomer 418.1152,0001.8

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Resolution Inappropriate mobile phase composition.Optimize the ratio of acetonitrile and water. A gradient elution may also be explored.
Unsuitable chiral stationary phase.Screen different chiral columns (e.g., other polysaccharide-based phases).
Peak Tailing Secondary interactions with the stationary phase.Add a small amount of a modifier like formic acid to the mobile phase.
Column overload.Reduce the sample concentration or injection volume.
Retention Time Drift Inconsistent mobile phase preparation.Prepare fresh mobile phase daily and ensure thorough mixing.[1]
Column not properly equilibrated.Increase the column equilibration time before each injection.[1]

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Acquisition Dissolution Dissolution in Solvent Sample->Dissolution Filtration Filtration (0.22 µm) Dissolution->Filtration Injection Autosampler Injection Filtration->Injection Separation Chiral Column Separation Injection->Separation Detection UV or MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting G FattyAcid Branched-Chain Fatty Acid AcylCoA Acyl-CoA Derivative FattyAcid->AcylCoA EnoylCoA Enoyl-CoA AcylCoA->EnoylCoA Dehydrogenation HydroxyacylCoA Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA Hydration KetoacylCoA 3-Oxo-4(R),8-dimethyl- nonanoyl-CoA HydroxyacylCoA->KetoacylCoA Dehydrogenation Thiolysis Thiolysis KetoacylCoA->Thiolysis AcetylCoA Acetyl-CoA / Propionyl-CoA Thiolysis->AcetylCoA TCA TCA Cycle AcetylCoA->TCA

References

Application Notes and Protocols for the Structural Elucidation of 3-Oxo-4(R),8-dimethyl-nonanoyl-CoA via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo-4(R),8-dimethyl-nonanoyl-CoA is a key intermediate in various metabolic pathways and holds potential significance in drug development. Its precise structural characterization is paramount for understanding its biological function and for the development of targeted therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the complete structural elucidation of organic molecules in solution. This document provides detailed application notes and experimental protocols for the structural determination of this compound using a suite of one- and two-dimensional NMR experiments.

Predicted NMR Data

Due to the absence of published experimental NMR data for this compound, the following tables present predicted chemical shifts and coupling constants. These values are derived from foundational NMR principles, analysis of similar acyl-CoA structures, and computational prediction tools. They serve as a robust guide for experimental data interpretation.

Table 1: Predicted ¹H NMR Data (500 MHz, D₂O)

PositionPredicted δ (ppm)MultiplicityJ (Hz)
H23.85s-
H42.80m-
H5a1.50m-
H5b1.35m-
H6a1.25m-
H6b1.15m-
H7a1.40m-
H7b1.20m-
H81.60m-
H90.88d6.5
4-CH₃1.15d7.0
8-CH₃0.85d6.5

Table 2: Predicted ¹³C NMR Data (125 MHz, D₂O)

PositionPredicted δ (ppm)
C1 (Thioester C=O)205.0
C255.0
C3 (Keto C=O)212.0
C452.0
C538.0
C628.0
C736.0
C830.0
C922.5
4-CH₃15.0
8-CH₃22.5

Experimental Protocols

A systematic approach employing a series of NMR experiments is crucial for unambiguous structural elucidation.

Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data.

  • Sample Purity: Ensure the this compound sample is of high purity (>95%), free from paramagnetic impurities and coenzyme A.

  • Solvent Selection: Deuterated water (D₂O) is a suitable solvent. For improved solubility or to minimize exchange of labile protons, a buffered solution (e.g., phosphate (B84403) buffer in D₂O, pH 7) can be used.

  • Concentration: Prepare a sample with a concentration of 5-10 mg in 0.5-0.6 mL of deuterated solvent.

  • Procedure:

    • Weigh 5-10 mg of the sample into a clean, dry vial.

    • Add 0.6 mL of D₂O.

    • Gently vortex or sonicate the vial to ensure complete dissolution.

    • If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette directly into a 5 mm NMR tube.

    • Ensure the liquid height in the NMR tube is at least 4 cm.

    • Cap the NMR tube securely.

NMR Data Acquisition

The following suite of experiments is recommended for a thorough structural analysis. All experiments should be performed on a high-field NMR spectrometer (≥500 MHz).

  • ¹H NMR (Proton): Provides information on the number of different types of protons, their chemical environment, and their scalar couplings.

  • ¹³C NMR (Carbon): Shows the number of unique carbon atoms and their chemical environment.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): Identifies proton-proton scalar couplings, revealing neighboring protons within a spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, crucial for connecting different spin systems.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information on through-space proximity of protons, which is essential for determining the relative stereochemistry.

Data Analysis and Structural Elucidation Workflow

The collected NMR data should be processed and analyzed systematically to piece together the structure of this compound.

G cluster_0 Data Acquisition cluster_1 Data Analysis & Structure Building cluster_2 Final Structure A 1. 1D NMR (¹H, ¹³C, DEPT-135) B 2. 2D NMR (COSY, HSQC) A->B C 3. Long-Range & Spatial NMR (HMBC, NOESY/ROESY) B->C D Identify Spin Systems from COSY C->D E Assign Direct C-H Bonds from HSQC D->E F Connect Fragments using HMBC E->F G Determine Stereochemistry from NOESY/ROESY F->G H Elucidated Structure of This compound G->H

Caption: Workflow for NMR-based structural elucidation.

Key Structural Features and Expected NMR Correlations

The structure of this compound presents distinct features that can be confirmed using specific NMR correlations.

G cluster_0 Molecular Structure cluster_1 Key HMBC Correlations mol CoA-S-(C=O)-CH₂-(C=O)-CH(CH₃)-CH₂-CH₂-CH₂-CH(CH₃)-CH₃ H2 H2 C1 C1 H2->C1 ²J C3 C3 H2->C3 ³J H4 H4 H4->C3 ²J C4_CH3 4-CH₃ H4->C4_CH3 ³J H9 H9 C8 C8 H9->C8 ²J C4 C4 C4_CH3->C4 ¹J (in HSQC)

Caption: Expected key HMBC correlations for structural confirmation.

  • Thioester and Ketone Groups: The downfield chemical shifts of C1 (~205.0 ppm) and C3 (~212.0 ppm) in the ¹³C NMR spectrum are characteristic of thioester and ketone carbonyls, respectively. The singlet for H2 in the ¹H NMR spectrum will show HMBC correlations to both C1 and C3.

  • Methyl-branched Acyl Chain: The COSY spectrum will be instrumental in tracing the proton connectivity from H4 through to H9 and the methyl groups. The HSQC spectrum will then allow for the assignment of the attached carbons.

  • Stereochemistry at C4: The relative stereochemistry at the C4 position can be investigated using NOESY or ROESY experiments. Correlations between the protons of the 4-CH₃ group and H2 or H5 will provide insights into the spatial arrangement around this chiral center.

Conclusion

The combination of one- and two-dimensional NMR techniques provides a powerful and definitive method for the structural elucidation of this compound. The protocols and predicted data herein offer a comprehensive guide for researchers to successfully characterize this and similar molecules, which is a critical step in advancing our understanding of its role in biological systems and its potential as a therapeutic target.

Troubleshooting & Optimization

Overcoming instability of 3-Oxo-4(R),8-dimethyl-nonanoyl-CoA during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with the instability of 3-Oxo-4(R),8-dimethyl-nonanoyl-CoA during extraction and analysis. The principles and protocols outlined here are also broadly applicable to other short-chain acyl-CoA species.

Frequently Asked Questions (FAQs)

Q1: What makes this compound and other short-chain acyl-CoAs unstable during extraction?

Acyl-CoAs, particularly short-chain variants, are susceptible to both enzymatic and chemical degradation. The primary sources of instability include:

  • Enzymatic Degradation: Endogenous thioesterases present in biological samples can rapidly hydrolyze the thioester bond.

  • Chemical Hydrolysis: The thioester bond is susceptible to hydrolysis, especially at non-optimal pH and temperature.

  • Oxidation: The molecule may be sensitive to oxidative damage.

  • Adsorption: The phosphate (B84403) groups in the CoA moiety can adsorb to surfaces, leading to sample loss.[1]

Q2: What is the most critical first step to prevent degradation of this compound upon sample collection?

Rapidly quenching metabolic activity is crucial.[1] This is typically achieved by flash-freezing the sample in liquid nitrogen immediately after collection and maintaining it at -80°C until extraction. For cultured cells, rapid washing with ice-cold phosphate-buffered saline (PBS) followed by immediate addition of a quenching/extraction solution is recommended.[1][2]

Q3: What type of internal standard is recommended for accurate quantification?

The ideal internal standard is a stable isotope-labeled version of this compound. If this is not available, odd-chain acyl-CoAs, such as heptadecanoyl-CoA (C17:0), are a suitable alternative as they are not typically found in most biological systems.[1][3]

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and analysis of this compound.

Issue Possible Cause Recommended Solution
Low or No Analyte Signal Sample DegradationEnsure rapid quenching of metabolic activity and keep samples on ice or at 4°C throughout the extraction process. Store extracts as dry pellets at -80°C and reconstitute just before analysis.[1][2]
Inefficient ExtractionThe choice of extraction solvent is critical. An 80% methanol (B129727) solution has been shown to be effective.[1] Avoid strong acids in the primary extraction solvent as they can lead to poor recovery.[1] For deproteinization, 5-sulfosalicylic acid (SSA) is often more effective than trichloroacetic acid (TCA) for retaining short-chain acyl-CoAs.[1]
Poor Recovery from Solid-Phase Extraction (SPE)SPE can lead to the loss of more hydrophilic, short-chain acyl-CoAs.[1] Consider methods that do not require an SPE step, such as those using SSA for deproteinization.[1] If SPE is necessary, ensure the cartridge and elution method are optimized for short-chain acyl-CoAs.
Analyte Adsorption to SurfacesThe phosphate groups on acyl-CoAs can adhere to glass and plastic surfaces. Use low-binding microcentrifuge tubes and pipette tips.
Poor Chromatographic Peak Shape Suboptimal Mobile PhaseFor reversed-phase chromatography, slightly acidic mobile phases can improve the peak shape of short-chain acyl-CoAs.
Inappropriate Column ChemistryConsider using a column specifically designed for polar analytes or employing hydrophilic interaction liquid chromatography (HILIC).[1]
Inaccurate or Imprecise Quantification Matrix EffectsConstruct calibration curves using a matrix that closely matches the study samples to account for matrix effects. Use a weighted linear regression (e.g., 1/x) for calibration curves to improve accuracy at lower concentrations.[1]
Inconsistent Extraction EfficiencyEnsure the consistent addition of a suitable internal standard to all samples and standards prior to extraction to normalize for variability.[1]

Experimental Protocols

Protocol 1: Acyl-CoA Extraction from Tissues

This protocol is adapted from established methods for the extraction of short-chain acyl-CoAs from tissue samples.[3]

  • Homogenization: Homogenize frozen, powdered tissue in 2 mL of ice-cold 100 mM KH2PO4 containing an appropriate internal standard (e.g., heptadecanoyl-CoA).

  • Solvent Addition: Add 2.0 mL of 2-propanol and homogenize again.

  • Precipitation and Phase Separation: Add 0.25 mL of saturated NH4SO4 and 4.0 mL of acetonitrile. Vortex the mixture for 5 minutes.

  • Centrifugation: Centrifuge at 1,900 x g for 5 minutes.

  • Supernatant Collection: Transfer the upper phase containing the acyl-CoAs to a new tube.

  • Dilution: Dilute the supernatant with 10 mL of 100 mM KH2PO4 (pH 4.9).

  • Sample Cleanup (Optional): For cleaner samples, a solid-phase extraction (SPE) step can be performed at this stage.

  • Drying: Dry the sample under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried pellet in a suitable solvent for analysis (e.g., methanol or a buffered solution).[1]

Protocol 2: Acyl-CoA Extraction from Cultured Cells

This protocol is a synthesized method for extracting acyl-CoAs from cultured mammalian cells.[1][2]

  • Cell Harvesting:

    • Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • Suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C), aspirate the supernatant, and wash the cell pellet twice with ice-cold PBS.

  • Quenching and Lysis:

    • Adherent cells: Add ice-cold 80% methanol containing an internal standard and scrape the cells.

    • Suspension cells: Resuspend the cell pellet in ice-cold 80% methanol containing the internal standard.

  • Lysate Collection: Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Centrifugation: Centrifuge at a high speed (e.g., 15,000 x g) for 10-15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.

  • Drying: Dry the supernatant using a vacuum concentrator or a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis, such as methanol or 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7).[2]

Visualizations

Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Sample Cleanup & Concentration cluster_analysis Analysis Sample Biological Sample (Tissue or Cells) Quench Rapid Quenching (Liquid N2 / Cold Solvent) Sample->Quench Immediate Homogenize Homogenization with Internal Standard Quench->Homogenize Deproteinize Protein Precipitation (e.g., SSA or Organic Solvent) Homogenize->Deproteinize Centrifuge1 Centrifugation Deproteinize->Centrifuge1 CollectSupernatant Collect Supernatant Centrifuge1->CollectSupernatant SPE Solid-Phase Extraction (Optional) CollectSupernatant->SPE Optional Dry Dry Down (Nitrogen Stream / Vacuum) CollectSupernatant->Dry SPE->Dry Reconstitute Reconstitution Dry->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: General workflow for the extraction of short-chain acyl-CoAs.

Troubleshooting_Logic Start Low/No Analyte Signal Degradation Sample Degradation? Start->Degradation Extraction Inefficient Extraction? Degradation->Extraction No Sol_Quench Improve Quenching & Maintain Cold Chain Degradation->Sol_Quench Yes Recovery Poor SPE Recovery? Extraction->Recovery No Sol_Solvent Optimize Extraction Solvent & Deproteinization Extraction->Sol_Solvent Yes Sol_SPE Optimize SPE or Use Alternative Method Recovery->Sol_SPE Yes

References

Technical Support Center: Analysis of 3-Oxo-4(R),8-dimethyl-nonanoyl-CoA by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of 3-Oxo-4(R),8-dimethyl-nonanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for improving the sensitivity and reliability of their analyses.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which metabolic pathway is it involved?

A1: this compound is a key intermediate in the peroxisomal alpha-oxidation of phytanic acid.[1][2][3][4] Phytanic acid is a branched-chain fatty acid that cannot be metabolized by the more common beta-oxidation pathway due to the presence of a methyl group on the beta-carbon.[1][4] Alpha-oxidation allows for the removal of the first carbon atom, bypassing the methylated carbon and allowing the remaining molecule to enter the beta-oxidation pathway.[1][3] This pathway is crucial for the breakdown of dietary phytanic acid, which is found in dairy products, ruminant fats, and some fish.[1]

Q2: Why is the mass spectrometry analysis of this compound challenging?

A2: The analysis of this compound by mass spectrometry presents several challenges common to acyl-CoA species. These molecules are often present at low endogenous concentrations and are known to be chemically unstable, susceptible to hydrolysis. Careful sample handling and optimized analytical methods are therefore essential for their accurate quantification.

Q3: What are the expected precursor and product ions for this compound in positive ion mode ESI-MS/MS?

A3: While experimentally determined values for this specific molecule are not widely published, we can predict the multiple reaction monitoring (MRM) transitions based on its chemical structure and the characteristic fragmentation of acyl-CoA compounds. The most common fragmentation pathway involves the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) (ADP) portion of the coenzyme A molecule, which has a mass of 507.3 Da.

To determine the precursor ion, we first calculate the monoisotopic mass of the neutral molecule, this compound (C₃₂H₅₄N₇O₁₈P₃S). The calculated monoisotopic mass is approximately 949.25 Da. For positive ion electrospray ionization (ESI), we would expect to see the protonated molecule, [M+H]⁺.

  • Predicted Precursor Ion (Q1): m/z 950.26

  • Predicted Product Ion (Q3): m/z 443.00 (resulting from the neutral loss of 507.26 Da)

It is crucial to experimentally confirm these transitions by infusing a standard of this compound, if available.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.

Problem Potential Causes Recommended Solutions
No or Very Low Signal Sample Degradation: Acyl-CoAs are labile and can hydrolyze in non-acidic aqueous solutions.- Keep samples on ice or at 4°C during preparation.- Use acidic extraction solvents (e.g., containing sulfosalicylic acid).- Minimize the time between sample preparation and analysis.
Inefficient Ionization: The mobile phase composition may not be optimal for the ionization of the analyte.- Use mobile phases containing a volatile salt like ammonium (B1175870) acetate (B1210297) or ammonium hydroxide (B78521) to improve ionization efficiency.- Optimize source parameters (e.g., capillary voltage, gas flows, temperature).
Ion Suppression: Co-eluting matrix components can interfere with the ionization of the target analyte.- Improve chromatographic separation to resolve the analyte from interfering compounds.- Employ a more rigorous sample cleanup method, such as solid-phase extraction (SPE).- Use a stable isotope-labeled internal standard to compensate for matrix effects.
Incorrect MS/MS Parameters: Suboptimal selection of precursor/product ions or collision energy.- Confirm the m/z of the precursor and product ions by direct infusion of a standard.- Perform a collision energy optimization experiment to find the value that yields the highest product ion intensity.
Poor Peak Shape (Tailing, Broadening) Secondary Interactions: The analyte may be interacting with active sites on the column or in the LC system.- Use a high-quality, end-capped C18 or C8 column.- Add a small amount of a weak acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to the mobile phase to improve peak shape.
Column Overload: Injecting too much sample can lead to peak distortion.- Reduce the injection volume or dilute the sample.
Extra-column Dead Volume: Poorly made connections or excessive tubing length can cause peak broadening.- Ensure all fittings are properly tightened and use tubing with the smallest appropriate internal diameter.
Inconsistent Retention Times Inadequate Column Equilibration: The column may not be fully equilibrated with the initial mobile phase conditions between injections.- Increase the column equilibration time in the gradient program.
Pump Performance Issues: Fluctuations in pump pressure can lead to retention time shifts.- Purge the pumps to remove any air bubbles.- Check for leaks in the LC system.
Mobile Phase Instability: The mobile phase composition may be changing over time.- Prepare fresh mobile phases daily.

Experimental Protocols

Sample Preparation: Protein Precipitation and Extraction

This protocol is a general method for the extraction of acyl-CoAs from biological matrices such as cell pellets or tissue homogenates.

  • Homogenization: Homogenize cell pellets or tissues in an ice-cold extraction buffer (e.g., 2:1:1 acetonitrile:methanol:water with 0.1% formic acid).

  • Protein Precipitation: Add a final concentration of 5% (w/v) sulfosalicylic acid (SSA) to the homogenate to precipitate proteins.

  • Vortex and Incubate: Vortex the samples vigorously for 1 minute and incubate on ice for 15 minutes.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.

  • Drying (Optional): The supernatant can be dried under a stream of nitrogen and reconstituted in the initial mobile phase for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This is a representative LC-MS/MS method that can be optimized for the analysis of this compound.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reverse-phase C18 or C8 column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium acetate in water.

  • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water.

  • Gradient:

    • 0-2 min: 2% B

    • 2-10 min: 2-98% B

    • 10-12 min: 98% B

    • 12-12.1 min: 98-2% B

    • 12.1-15 min: 2% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • This compound (Predicted): Q1: 950.26 -> Q3: 443.00

    • Internal Standard (e.g., C17-CoA): Q1: 922.33 -> Q3: 415.07

  • MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Collision Energy: Optimize for each transition (typically 20-40 eV).

Quantitative Data Summary

Parameter Acetyl-CoA Malonyl-CoA Succinyl-CoA Palmitoyl-CoA
Limit of Detection (LOD) ~0.1-1 pmol~0.1-1 pmol~0.1-1 pmol~0.5-5 pmol
Limit of Quantification (LOQ) ~0.5-5 pmol~0.5-5 pmol~0.5-5 pmol~1-10 pmol
Linear Range 1-1000 pmol1-1000 pmol1-1000 pmol5-2000 pmol
Recovery 85-105%80-110%85-115%70-100%

Visualizations

Phytanic Acid Alpha-Oxidation Pathway

The following diagram illustrates the metabolic pathway for the alpha-oxidation of phytanic acid, highlighting the position of this compound.

phytanic_acid_oxidation cluster_peroxisome Peroxisome cluster_beta_oxidation_cycle Pristanoyl-CoA Beta-Oxidation Phytanic Acid Phytanic Acid Phytanoyl-CoA Phytanoyl-CoA Phytanic Acid->Phytanoyl-CoA Acyl-CoA Synthetase 2-Hydroxyphytanoyl-CoA 2-Hydroxyphytanoyl-CoA Phytanoyl-CoA->2-Hydroxyphytanoyl-CoA Phytanoyl-CoA Hydroxylase Pristanal Pristanal 2-Hydroxyphytanoyl-CoA->Pristanal 2-Hydroxyphytanoyl-CoA Lyase Pristanic Acid Pristanic Acid Pristanal->Pristanic Acid Aldehyde Dehydrogenase Pristanoyl-CoA Pristanoyl-CoA Pristanic Acid->Pristanoyl-CoA Acyl-CoA Synthetase Beta-Oxidation Beta-Oxidation Pristanoyl-CoA->Beta-Oxidation trans-2,3-Dehydropristanoyl-CoA trans-2,3-Dehydropristanoyl-CoA Pristanoyl-CoA->trans-2,3-Dehydropristanoyl-CoA Acyl-CoA Dehydrogenase 3-Hydroxypristanoyl-CoA 3-Hydroxypristanoyl-CoA trans-2,3-Dehydropristanoyl-CoA->3-Hydroxypristanoyl-CoA Enoyl-CoA Hydratase This compound This compound 3-Hydroxypristanoyl-CoA->this compound 3-Hydroxyacyl-CoA Dehydrogenase Propionyl-CoA + Acetyl-CoA Propionyl-CoA + Acetyl-CoA This compound->Propionyl-CoA + Acetyl-CoA Thiolase

Figure 1. The alpha-oxidation pathway of phytanic acid.
Troubleshooting Workflow for Low Signal Intensity

This diagram provides a logical workflow for troubleshooting low signal intensity issues.

troubleshooting_workflow start Low or No Signal Observed check_ms Check MS Performance with Standard Compound start->check_ms ms_ok MS is Performing Correctly check_ms->ms_ok Yes ms_issue Address MS Issues (Tuning, Cleaning) check_ms->ms_issue No check_lc Check LC Performance (Peak Shape, Retention) ms_ok->check_lc lc_ok LC Performance is Acceptable check_lc->lc_ok Yes lc_issue Troubleshoot LC (Column, Mobile Phase, Connections) check_lc->lc_issue No check_sample_prep Evaluate Sample Preparation lc_ok->check_sample_prep sample_prep_ok Sample Preparation is Optimized check_sample_prep->sample_prep_ok Yes sample_prep_issue Optimize Sample Prep (Extraction, Cleanup) check_sample_prep->sample_prep_issue No final_optimization Fine-tune MS/MS Parameters (Collision Energy) sample_prep_ok->final_optimization

Figure 2. A logical workflow for troubleshooting low signal intensity.

References

Technical Support Center: Optimization of HPLC Gradient for Branched-Chain Acyl-CoA Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) gradients for the separation of branched-chain acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating branched-chain acyl-CoA isomers by reverse-phase HPLC?

A1: The main challenges in separating branched-chain acyl-CoA isomers, such as isobutyryl-CoA and n-butyryl-CoA, or isovaleryl-CoA and 2-methylbutyryl-CoA, stem from their high structural similarity.[1][2] These molecules have identical molecular weights and similar polarities, leading to co-elution or poor resolution with standard reverse-phase methods.[1] Achieving baseline separation often requires careful optimization of the HPLC gradient, mobile phase composition, and column chemistry. The use of ion-pairing agents can also be critical to enhance resolution between these isomeric species.[1]

Q2: When should I consider using an ion-pairing reagent for my separation?

A2: You should consider using an ion-pairing reagent when you are unable to achieve adequate retention or resolution of your acyl-CoA analytes with standard reverse-phase chromatography. Acyl-CoAs are anionic molecules due to their phosphate (B84403) groups, which can lead to poor retention on C18 columns and peak tailing.[3] Ion-pairing reagents, such as alkyl sulfonates for positive ion mode or quaternary ammonium (B1175870) salts for negative ion mode, are added to the mobile phase to form a neutral ion-pair with the charged analyte.[4][5][6][7] This increases the hydrophobicity of the acyl-CoA, leading to better retention and improved peak shape on the reverse-phase column.[4]

Q3: Can I use the same sample preparation protocol for different types of tissues?

A3: While the general principles of acyl-CoA extraction are similar across different tissues, some optimization may be necessary. The most common methods involve quenching metabolism, followed by extraction with organic solvents like an acetonitrile/isopropanol mixture, and often a solid-phase extraction (SPE) clean-up step.[8] However, the lipid and protein content can vary significantly between tissues (e.g., liver vs. brain), which may affect extraction efficiency.[9] It is advisable to start with a validated protocol for a similar tissue type and optimize it for your specific sample matrix, potentially by adjusting solvent ratios or the SPE wash and elution steps.[10][11] The use of an internal standard, such as heptadecanoyl-CoA, is crucial for accurate quantification and to account for variations in extraction recovery.[8]

Q4: What is the best way to detect and quantify branched-chain acyl-CoAs after separation?

A4: The most sensitive and specific method for the detection and quantification of branched-chain acyl-CoAs is tandem mass spectrometry (MS/MS).[9] This technique allows for the identification of analytes based on their specific mass-to-charge ratio (m/z) and fragmentation patterns.[12] Using multiple reaction monitoring (MRM) or a neutral loss scan can further enhance specificity and sensitivity, enabling the detection of low-abundance species in complex biological samples.[10][13] While UV detection at 260 nm is possible due to the adenine (B156593) moiety of Coenzyme A, it is less specific and may not be suitable for complex mixtures or low-concentration samples.[8]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of branched-chain acyl-CoAs.

Problem Potential Cause(s) Suggested Solution(s)
Poor Resolution of Isomers - Inappropriate mobile phase composition or gradient slope.- Suboptimal column temperature.- Incorrect column chemistry.- Optimize Gradient: Start with a shallow gradient to maximize separation. For example, a slow increase in the organic mobile phase (e.g., acetonitrile) concentration.[14][15]- Adjust Mobile Phase: Modify the pH of the aqueous mobile phase or add an ion-pairing reagent to enhance selectivity.[16]- Control Temperature: Use a column oven to maintain a stable and optimized temperature, as this can significantly impact resolution.[17]- Column Selection: Consider a different stationary phase, such as a phenyl or cyano column, which can offer different selectivity for isomeric compounds.[16]
Peak Tailing - Secondary interactions between the negatively charged phosphate groups of acyl-CoAs and the silica (B1680970) backbone of the column.- Column overload.- Dead volume in the HPLC system.- Mobile Phase pH: Lowering the pH of the mobile phase can help to suppress the ionization of residual silanol (B1196071) groups on the column, reducing secondary interactions.[18]- Use of Buffers: Incorporate a buffer, like potassium phosphate, into the mobile phase to maintain a stable pH and mask silanol interactions.[19]- Sample Concentration: Dilute the sample to check for column overload. If peak shape improves, reduce the amount of sample injected.[18][19]- System Check: Ensure all fittings are secure and use tubing with appropriate inner diameter to minimize dead volume.[18]
Inconsistent Retention Times - Incomplete column equilibration between injections.- Fluctuations in mobile phase composition.- System leaks.- Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is particularly important for gradient elution.[20]- Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[21]- System Maintenance: Regularly check for leaks in the pump, injector, and fittings.[20]
Low Signal Intensity / Poor Sensitivity - Suboptimal sample preparation leading to low recovery.- Inefficient ionization in the mass spectrometer source.- Contamination of the MS source.- Optimize Extraction: Re-evaluate the sample extraction and SPE cleanup steps to maximize analyte recovery.[11]- Adjust MS Parameters: Optimize source parameters such as spray voltage, gas flows, and temperature for your specific acyl-CoA analytes.- Source Cleaning: Perform routine cleaning of the mass spectrometer source to remove contaminants that can suppress ionization.

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Tissue

This protocol is a general guideline for the extraction of acyl-CoAs from tissue samples and should be optimized for specific tissue types.

  • Homogenization: Weigh approximately 50-100 mg of frozen tissue powder and homogenize it in 2 mL of ice-cold 100 mM KH₂PO₄ buffer.[8] An internal standard, such as heptadecanoyl-CoA, should be added at this stage.[8]

  • Solvent Addition: Add 2.0 mL of 2-propanol and homogenize again.[8] Then, add 0.25 mL of saturated (NH₄)₂SO₄ and 4.0 mL of acetonitrile.[8]

  • Phase Separation: Vortex the mixture for 5 minutes and then centrifuge at 1,900 x g for 5 minutes at 4°C.[8][10]

  • Collection of Supernatant: Transfer the upper aqueous phase containing the acyl-CoAs to a new tube.[10]

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a weak anion exchange SPE column with 3 mL of methanol (B129727), followed by 3 mL of water.[10]

    • Load the supernatant onto the SPE column.[10]

    • Wash the column with 2.4 mL of 2% formic acid, followed by a wash with 2.4 mL of methanol.[10]

    • Elute the acyl-CoAs with two aliquots of 2.4 mL of 5% ammonium hydroxide.[10]

  • Drying and Reconstitution: Dry the eluted fraction under a stream of nitrogen at room temperature.[10] Reconstitute the sample in an appropriate volume (e.g., 100 µL) of 50% methanol prior to HPLC-MS/MS analysis.[10]

Protocol 2: HPLC Gradient for Branched-Chain Acyl-CoA Separation

This is a starting point for developing an optimized gradient for the separation of branched-chain acyl-CoAs.

  • Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase A: 75 mM KH₂PO₄, pH 4.6.[8][22]

  • Mobile Phase B: Acetonitrile.[22]

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35°C.[8]

  • Injection Volume: 5-10 µL.

Time (minutes) % Mobile Phase A % Mobile Phase B
0.0955
2.0955
20.05050
25.0595
30.0595
31.0955
40.0955

Note: This gradient is a starting point and should be optimized for your specific analytes and column. A shallower gradient may be required to resolve closely eluting isomers.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Separation cluster_detection Detection tissue Tissue Homogenization extraction Solvent Extraction tissue->extraction spe SPE Cleanup extraction->spe reconstitution Reconstitution spe->reconstitution injection Sample Injection reconstitution->injection gradient Gradient Elution injection->gradient column C18 Column gradient->column ms Mass Spectrometry (MS/MS) column->ms data_analysis Data Analysis ms->data_analysis

Caption: Experimental workflow for acyl-CoA analysis.

troubleshooting_workflow start Poor Resolution of Isomers check_gradient Is the gradient shallow enough? start->check_gradient adjust_gradient Decrease gradient slope check_gradient->adjust_gradient No check_mobile_phase Is mobile phase optimized? check_gradient->check_mobile_phase Yes adjust_gradient->check_mobile_phase adjust_ph Adjust pH or add ion-pair reagent check_mobile_phase->adjust_ph No check_temp Is temperature stable and optimized? check_mobile_phase->check_temp Yes adjust_ph->check_temp adjust_temp Optimize column temperature check_temp->adjust_temp No consider_column Consider alternative column chemistry check_temp->consider_column Yes adjust_temp->consider_column end Resolution Improved consider_column->end

Caption: Troubleshooting poor isomer resolution.

References

Troubleshooting low yield in the synthesis of 3-Oxo-4(R),8-dimethyl-nonanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Oxo-4(R),8-dimethyl-nonanoyl-CoA. This guide addresses common challenges that can lead to low yields and provides detailed experimental protocols and data to support your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Low Overall Yield of this compound

Q: My multi-step synthesis of this compound is resulting in a very low overall yield. What are the most critical steps to troubleshoot?

A: Low overall yield in a multi-step synthesis is a common challenge. A systematic approach to identify the bottleneck is crucial. The primary areas to investigate are the stereoselective introduction of the methyl group at the C4 position, the formation of the β-keto acid precursor, and the final coupling reaction with Coenzyme A (CoA).

Troubleshooting Workflow for Low Overall Yield:

Caption: A logical workflow for troubleshooting low overall yield in the synthesis of this compound.

Issue 2: Poor Stereoselectivity in the Synthesis of the 4(R)-methyl Group

Q: I am struggling to achieve high diastereoselectivity in the synthesis of the 3-Oxo-4(R),8-dimethyl-nonanoyl precursor. What methods can I use to improve this?

A: Achieving the correct stereochemistry at the C4 position is critical. Low stereoselectivity can result from a non-optimized chiral auxiliary or enzymatic resolution step.

Troubleshooting Steps:

  • Chiral Auxiliary-Mediated Alkylation: If using a chiral auxiliary (e.g., Evans auxiliary), ensure the reaction conditions are optimized for diastereoselectivity. This includes the choice of base, solvent, and reaction temperature. Steric hindrance from the methyl group can impact the approach of the electrophile.

  • Enzymatic Resolution: If employing an enzymatic resolution, the choice of enzyme, acyl donor, and solvent are critical.[1] Lipases like Candida antarctica lipase (B570770) B (CALB) are often used, but screening other lipases may be necessary to find one with higher selectivity for your specific substrate.[1] Substrate inhibition at high concentrations can also be a factor.[1]

  • Reaction Temperature: Higher temperatures can often decrease enantioselectivity in enzymatic reactions.[1] Consider running the reaction at a lower temperature, even if it requires a longer reaction time.

Issue 3: Low Yield in the Coupling of 3-Oxo-4,8-dimethylnonanoic Acid with Coenzyme A

Q: The final coupling step of the β-keto acid with CoA is inefficient. What are the common causes and how can I improve the yield?

A: The coupling of a carboxylic acid to Coenzyme A can be challenging due to the steric hindrance of the β-keto acid and the potential for side reactions.

Troubleshooting Steps:

  • Choice of Coupling Agent:

    • Carbonyldiimidazole (CDI): While common, CDI can be sensitive to moisture and may lead to side reactions if imidazole (B134444) is not efficiently removed.[2][3] For sterically hindered acids, the reaction may be slow.[3]

    • Mixed Anhydrides: Formation of a mixed anhydride (B1165640) with isobutyl chloroformate can be effective. However, this method can sometimes lead to the formation of byproducts from the reaction of the amine with the wrong carbonyl group of the anhydride.[4] Using a hindered chloroformate can help direct the nucleophilic attack.[4]

  • Reaction Conditions:

    • Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous, as water will hydrolyze the activated acid intermediate.

    • Temperature Control: Perform the activation of the carboxylic acid at a low temperature (e.g., 0 °C or below) to minimize side reactions.

    • pH Control: Maintain the pH of the aqueous solution of CoA between 7.5 and 8.0 during the coupling reaction.

  • Side Reactions:

    • Decarboxylation: β-keto acids are prone to decarboxylation, especially at elevated temperatures or under acidic or basic conditions.[5][6] This will lead to the formation of a ketone byproduct and a lower yield of the desired acyl-CoA. It is crucial to use mild reaction conditions.

Issue 4: Product Degradation During Purification

Q: I observe significant loss of my product during purification. What are the best practices for purifying this compound?

A: Acyl-CoA esters, particularly those with β-keto functionality, can be unstable. Purification should be performed quickly and under mild conditions.

Troubleshooting Steps:

  • Purification Method:

    • Solid-Phase Extraction (SPE): C18 SPE cartridges can be used for initial cleanup and removal of excess reagents.

    • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most common method for purifying acyl-CoA esters.[7] A C18 column with a water/acetonitrile gradient containing a small amount of acid (e.g., acetic acid or phosphoric acid) is typically used.[7]

  • Handling and Storage:

    • Low Temperature: Keep the product cold at all times during purification and storage.

    • pH: Maintain a slightly acidic pH (around 4-5) to improve stability.

    • Storage: Store the purified product at -80°C as a lyophilized powder or in a suitable buffer.

Data Presentation

Table 1: Comparison of Coupling Agents for Acyl-CoA Synthesis

Coupling AgentTypical YieldsAdvantagesDisadvantages
Carbonyldiimidazole (CDI)40-70%Mild reaction conditions, commercially available.Sensitive to moisture, can be slow for hindered acids.[3]
Mixed Anhydride (e.g., with isobutyl chloroformate)50-80%Generally higher yields than CDI, faster reaction.Potential for side product formation, requires careful temperature control.[4]
N,N'-Dicyclohexylcarbodiimide (DCC)30-60%Effective for some acids.Formation of insoluble dicyclohexylurea byproduct which can be difficult to remove.

Yields are approximate and can vary significantly based on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of 3-Oxo-4,8-dimethylnonanoic Acid

This protocol is adapted from the synthesis of a structurally similar compound, 7-methyl-8-oxo-nonanoic acid.[8]

  • Alkylation: To a solution of sodium ethoxide (1.1 eq) in absolute ethanol (B145695), add 2-methylacetoacetate (B1246266) (1.0 eq) at room temperature.

  • Stir the mixture for 30 minutes.

  • Add 1-bromo-4-methylpentane (B146037) (1.0 eq) dropwise to the reaction mixture.

  • Reflux the reaction mixture for 16-20 hours, monitoring the progress by TLC.

  • After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Hydrolysis and Decarboxylation: Add a 10% aqueous solution of sodium hydroxide (B78521) to the residue.

  • Heat the mixture at 50°C for 10-14 hours to effect hydrolysis and decarboxylation.

  • Cool the reaction mixture to room temperature and acidify with 2M HCl to pH 2-3.

  • Extract the product with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to obtain 3-oxo-4,8-dimethylnonanoic acid. The expected yield is in the range of 75-85%.[8]

Protocol 2: Coupling of 3-Oxo-4,8-dimethylnonanoic Acid to Coenzyme A via the Mixed Anhydride Method

  • Activation: Dissolve 3-oxo-4,8-dimethylnonanoic acid (1.0 eq) in anhydrous THF and cool to -15°C under an inert atmosphere.

  • Add N-methylmorpholine (1.1 eq) and stir for 5 minutes.

  • Add isobutyl chloroformate (1.05 eq) dropwise, ensuring the temperature does not rise above -10°C.

  • Stir the reaction mixture at -15°C for 15-20 minutes to form the mixed anhydride.

  • Coupling: In a separate flask, dissolve Coenzyme A (free acid, 1.2 eq) in ice-cold water and adjust the pH to 7.5-8.0 with a dilute solution of lithium hydroxide.

  • Slowly add the cold solution of the mixed anhydride to the CoA solution with vigorous stirring, maintaining the pH between 7.5 and 8.0 by the addition of dilute lithium hydroxide.

  • Allow the reaction to stir on ice for 1-2 hours.

  • Purification: Purify the crude this compound by reversed-phase HPLC.[7]

Mandatory Visualizations

Synthesis_Pathway cluster_0 Precursor Synthesis cluster_1 CoA Coupling 2-Methylacetoacetate 2-Methylacetoacetate Enolate Enolate 2-Methylacetoacetate->Enolate NaOEt, EtOH Alkylated Intermediate Alkylated Intermediate Enolate->Alkylated Intermediate 1-bromo-4-methylpentane 3-Oxo-4,8-dimethylnonanoic_Acid 3-Oxo-4,8-dimethylnonanoic_Acid Alkylated Intermediate->3-Oxo-4,8-dimethylnonanoic_Acid NaOH, H2O, Heat then H+ Mixed_Anhydride Mixed_Anhydride 3-Oxo-4,8-dimethylnonanoic_Acid->Mixed_Anhydride i-BuOCOCl, NMM, THF This compound This compound Mixed_Anhydride->this compound Coenzyme A, H2O

Caption: Synthetic pathway for this compound.

CDI_Coupling_Mechanism Carboxylic_Acid 3-Oxo-4,8-dimethylnonanoic Acid Acyl_Imidazolide Acyl Imidazolide Intermediate Carboxylic_Acid->Acyl_Imidazolide + CDI CDI Carbonyldiimidazole Imidazole Imidazole (byproduct) CDI->Imidazole CO2 CO2 (byproduct) CDI->CO2 Product This compound Acyl_Imidazolide->Product + CoA Acyl_Imidazolide->Imidazole CoA Coenzyme A

Caption: CDI-mediated coupling of the carboxylic acid precursor with Coenzyme A.

References

Calibration curve issues in 3-Oxo-4(R),8-dimethyl-nonanoyl-CoA quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 3-Oxo-4(R),8-dimethyl-nonanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during LC-MS/MS analysis of this and other acyl-CoA compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues related to calibration curve development and analyte quantification.

Q1: My calibration curve for this compound is non-linear, especially at higher concentrations. What are the potential causes and how can I fix it?

A1: Non-linearity in calibration curves is a common issue in LC-MS/MS analysis. The primary causes can be categorized as follows:

  • Detector Saturation: At high analyte concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response.[1]

    • Troubleshooting:

      • Extend the calibration curve with higher concentration standards to confirm if saturation is occurring.

      • If saturation is confirmed, dilute your samples to ensure they fall within the linear range of the assay.[2]

      • Consider reducing the sensitivity of the mass spectrometer by adjusting parameters like collision energy or using a less abundant product ion for quantification.[1]

  • Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the target analyte, leading to a non-linear response.[1][3] This effect can be concentration-dependent.

    • Troubleshooting:

      • Improve sample preparation to remove interfering substances. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective than simple protein precipitation.[4]

      • Optimize chromatographic separation to resolve the analyte from matrix components.[5][6]

      • Use a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte to compensate for matrix effects.[1]

  • Inaccurate Standard Preparation: Errors in preparing stock solutions or serial dilutions of calibration standards are a frequent source of non-linearity.

    • Troubleshooting:

      • Carefully re-prepare all standards using calibrated pipettes and high-purity solvents.

      • Use certified reference materials whenever possible.

  • Analyte-Specific Issues: Formation of dimers or multimers at high concentrations can also lead to a non-linear response.[1]

    • Troubleshooting:

      • If suspected, this can be investigated by analyzing the mass spectrum at different concentrations for the appearance of new ions corresponding to multimers.

In some cases, if the non-linearity is reproducible and well-defined, a non-linear regression model (e.g., quadratic fit) can be used for quantification, provided there are a sufficient number of calibration points.[7]

Q2: I'm observing poor reproducibility and high variability between replicate injections of my calibration standards. What should I investigate?

A2: Poor reproducibility can stem from several sources, from sample preparation to instrument performance.

  • Inconsistent Sample Preparation: Variability in extraction efficiency between samples is a common cause.

    • Troubleshooting:

      • Ensure your sample preparation protocol is robust and consistently applied. Automation can help reduce variability.

      • The use of an internal standard is crucial to correct for variations in sample handling and extraction. A stable-isotope labeled version of the analyte is the ideal choice.[8]

  • LC System Issues: Fluctuations in the LC system can lead to variable retention times and peak shapes.

    • Troubleshooting:

      • Check for leaks in the LC system, especially post-injector.[2]

      • Ensure the mobile phase is properly mixed and degassed.

      • Column degradation can lead to poor peak shape and shifting retention times. Check column performance with a standard test mix.[9]

  • Mass Spectrometer Instability: The stability of the ion source and detector is critical for reproducible results.

    • Troubleshooting:

      • Allow the instrument sufficient time to stabilize after being turned on.[10]

      • Check ion source parameters (e.g., temperature, gas flows, voltage) to ensure they are stable.[8]

      • A dirty ion source can lead to erratic signal. Perform regular cleaning and maintenance.

Q3: My assay sensitivity is low, and I'm struggling to detect the lower concentration standards. How can I improve the signal for this compound?

A3: Low sensitivity can be a significant hurdle, especially when dealing with low-abundance analytes.

  • Suboptimal MS Parameters: The mass spectrometer settings may not be optimized for your analyte.

    • Troubleshooting:

      • Perform a thorough optimization of MS parameters by infusing a standard solution of this compound. This includes optimizing the precursor ion, product ions, collision energy, and source parameters.

      • For acyl-CoAs, positive ion mode is often more sensitive.[11]

  • Inefficient Sample Preparation: The analyte may be lost during the extraction and cleanup process.

    • Troubleshooting:

      • Evaluate the recovery of your sample preparation method by spiking a known amount of analyte into a blank matrix and comparing the response to a neat standard.

      • Acyl-CoAs can be prone to adsorption to glass and plastic surfaces. Consider using low-adsorption vials and pipette tips.

  • Matrix-Induced Ion Suppression: As mentioned in Q1, components from the sample matrix can suppress the analyte signal.

    • Troubleshooting:

      • Employ more rigorous sample cleanup methods like SPE to remove interfering phospholipids (B1166683) and other matrix components.[5]

      • Optimize chromatography to separate the analyte from regions of significant ion suppression. A post-column infusion experiment can help identify these regions.[12]

  • Mobile Phase Composition: The choice of mobile phase and additives can significantly impact ionization efficiency.

    • Troubleshooting:

      • Ensure you are using high-purity, LC-MS grade solvents and additives.[9]

      • The pH of the mobile phase can affect the ionization of your analyte. Experiment with different additives (e.g., formic acid, ammonium (B1175870) acetate) to find the optimal conditions.

Data Presentation: Troubleshooting Summary

The following table summarizes the common issues and recommended actions for troubleshooting calibration curve problems in the quantification of this compound.

Issue Potential Cause Recommended Action
Non-Linearity Detector SaturationDilute samples; use a less sensitive MS transition.[1]
Matrix EffectsImprove sample cleanup (SPE/LLE); optimize chromatography; use a SIL-IS.[1][4]
Inaccurate StandardsRe-prepare standards carefully; use certified reference materials.
Poor Reproducibility Inconsistent Sample PrepUse an internal standard; automate sample preparation if possible.[8]
LC System InstabilityCheck for leaks; ensure proper mobile phase preparation; check column health.[2][9]
MS InstabilityAllow for instrument stabilization; clean ion source.[10]
Low Sensitivity Suboptimal MS ParametersOptimize precursor/product ions, collision energy, and source settings.
Poor Extraction RecoveryEvaluate and optimize the sample preparation method.
Ion SuppressionImprove sample cleanup; optimize chromatography to avoid co-elution with matrix components.[5][12]

Experimental Protocols

Generalized Protocol for Acyl-CoA Quantification

This protocol provides a general framework for the quantification of short- to medium-chain acyl-CoAs, which can be adapted for this compound.

1. Sample Preparation (from cell culture or tissue)

  • Extraction:

    • For cultured cells, rinse the cell pellet with ice-cold PBS.

    • For tissue, flash-freeze in liquid nitrogen and pulverize to a fine powder.

    • Add ice-cold extraction solvent (e.g., 80% methanol/water or acetonitrile/isopropanol/water) to the cell pellet or tissue powder.[13][14] An internal standard (ideally, a stable isotope-labeled version of the analyte) should be included in the extraction solvent.

    • Homogenize or vortex thoroughly to ensure complete cell lysis and protein precipitation.

    • Centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet proteins and cell debris.

    • Transfer the supernatant to a new tube.

  • Cleanup (if necessary):

    • For complex matrices, a solid-phase extraction (SPE) step is recommended to remove interfering substances like phospholipids.[14][15]

    • Use a mixed-mode or polymeric SPE cartridge.

    • Condition the cartridge according to the manufacturer's instructions.

    • Load the sample extract.

    • Wash the cartridge to remove impurities.

    • Elute the acyl-CoAs with an appropriate solvent mixture.

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.[14][16]

    • Mobile Phase A: Water with an additive such as 10 mM ammonium acetate (B1210297) or 0.1% formic acid.[13]

    • Mobile Phase B: Acetonitrile or methanol.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 200-500 µL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 35-40°C) for reproducible retention times.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally preferred for acyl-CoAs.[11]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transitions: The precursor ion will be the [M+H]+ of this compound. Common product ions for acyl-CoAs result from the neutral loss of the phosphoadenosine diphosphate (B83284) moiety.[11][17] Two or three transitions should be monitored for confident identification and quantification.

3. Data Analysis

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio (analyte/internal standard).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

  • Use a linear or appropriate non-linear regression to fit the curve.

  • Determine the concentration of the analyte in the unknown samples from the calibration curve.

Visualizations

Logical Relationships and Workflows

Troubleshooting Non-Linear Calibration Curves A Non-Linear Calibration Curve Observed B Investigate Cause A->B Start Troubleshooting C1 Detector Saturation B->C1 C2 Matrix Effects (Ion Suppression/Enhancement) B->C2 C3 Inaccurate Standard Preparation B->C3 D1 Dilute Samples C1->D1 Solution D2 Adjust MS Sensitivity C1->D2 Solution D3 Improve Sample Cleanup (e.g., SPE) C2->D3 Solution D4 Optimize Chromatography C2->D4 Solution D5 Use Stable Isotope-Labeled Internal Standard C2->D5 Solution D6 Re-prepare Standards C3->D6 Solution E Re-run Calibration Curve D1->E D2->E D3->E D4->E D5->E D6->E F Linear Curve Achieved E->F

Caption: Troubleshooting workflow for non-linear calibration curves.

General Experimental Workflow for Acyl-CoA Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Biological Sample (Tissue or Cells) B Homogenization & Extraction (with Internal Standard) A->B C Protein Precipitation (Centrifugation) B->C D Supernatant Collection C->D E Solid-Phase Extraction (SPE) (Optional Cleanup) D->E For complex matrices G LC Separation (Reversed-Phase) D->G For simple matrices F Evaporation & Reconstitution E->F F->G H MS Detection (Positive ESI, MRM) G->H I Peak Integration H->I J Calibration Curve Construction I->J K Quantification J->K

Caption: Experimental workflow for acyl-CoA quantification.

Context: Fatty Acid Beta-Oxidation A Fatty Acyl-CoA (in Mitochondria) B Acyl-CoA Dehydrogenase A->B C trans-Enoyl-CoA B->C D Enoyl-CoA Hydratase C->D E 3-Hydroxyacyl-CoA D->E F 3-Hydroxyacyl-CoA Dehydrogenase E->F G 3-Oxoacyl-CoA (e.g., this compound) F->G H Thiolase G->H I Acetyl-CoA H->I J Shorter Acyl-CoA H->J K To TCA Cycle I->K L Re-enters Beta-Oxidation J->L

Caption: General role of 3-Oxoacyl-CoA in fatty acid beta-oxidation.

References

Technical Support Center: Enhancing the Resolution of 3-Oxo-4(R),8-dimethyl-nonanoyl-CoA in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on resolving 3-Oxo-4(R),8-dimethyl-nonanoyl-CoA from complex biological matrices. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and illustrative data to facilitate successful analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in analyzing this compound?

A1: The main challenges stem from its structural properties. As an acyl-CoA thioester, it is prone to degradation. Its branched-chain structure and stereocenter at the 4th position necessitate high-resolution chromatographic techniques to separate it from structurally similar isomers and other matrix components. Furthermore, its polarity can lead to poor peak shape in reverse-phase chromatography without proper mobile phase optimization.

Q2: Which analytical technique is most suitable for this analysis?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most robust and widely used method for the analysis of acyl-CoAs.[1] It offers the high sensitivity and selectivity required to detect and quantify low-abundance species like this compound in complex mixtures.

Q3: How can I improve the peak shape of my analyte?

A3: Peak tailing is a common issue for polar compounds like acyl-CoAs. To mitigate this, consider the following:

  • Mobile Phase Additives: Incorporate ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) (typically 5-10 mM) into your mobile phase to mask residual silanol (B1196071) groups on the stationary phase.

  • pH Control: Adjusting the mobile phase pH can help maintain a consistent ionization state of the analyte and reduce secondary interactions with the column.

  • Column Choice: Utilize a column with a highly deactivated stationary phase or consider end-capped columns to minimize silanol interactions.

Q4: Is a chiral column necessary for this analysis?

A4: To resolve the 4(R) stereoisomer from its 4(S) counterpart, a chiral stationary phase (CSP) is typically required. Polysaccharide-based chiral columns are often effective for this purpose. Alternatively, diastereomeric derivatization followed by separation on a standard achiral column can be employed.

Troubleshooting Guides

This section addresses common problems encountered during the analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)
Potential Cause Solution
Secondary Silanol Interactions Add a mobile phase modifier like ammonium acetate or formate (5-10 mM). Lowering the mobile phase pH can also help by keeping the silanol groups protonated.
Column Overload Reduce the injection volume or dilute the sample.
Inappropriate Sample Solvent Dissolve the sample in a solvent that is weaker than or matches the initial mobile phase composition.
Column Contamination Use a guard column and implement a robust sample preparation procedure to remove matrix interferences. If contamination is suspected, wash the column with a strong solvent.
Issue 2: Low Resolution/Co-elution with Isomers
Potential Cause Solution
Inadequate Separation of Stereoisomers Employ a chiral stationary phase. Optimize the mobile phase composition (e.g., organic modifier, additives) and temperature to enhance chiral recognition.
Insufficient Chromatographic Efficiency Use a column with a smaller particle size or a longer column to increase the number of theoretical plates. Optimize the flow rate.
Suboptimal Mobile Phase Selectivity Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) as they can alter the selectivity of the separation.
Issue 3: Low Sensitivity/Poor Signal Intensity in MS

| Potential Cause | Solution | | Inefficient Ionization | Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). Test both positive and negative ionization modes; positive mode is often more sensitive for acyl-CoAs. | | Mobile Phase Suppression | High concentrations of non-volatile buffers or additives can suppress the MS signal. Use volatile additives like ammonium acetate or formate. | | Analyte Degradation | Keep samples cold and minimize the time between preparation and analysis. Use fresh solvents and ensure the autosampler is temperature-controlled. |

Experimental Protocols

Protocol 1: Sample Preparation from Biological Tissue

This protocol is a general guideline for the extraction of acyl-CoAs from tissue samples.

  • Homogenization: Homogenize approximately 20 mg of frozen tissue in 500 µL of ice-cold 80:20 methanol/water.[2]

  • Protein Precipitation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE) (Optional but Recommended): a. Condition an anion-exchange SPE cartridge. b. Load the supernatant. c. Wash the cartridge to remove interfering compounds. d. Elute the acyl-CoAs with an appropriate solvent.

  • Solvent Evaporation and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Chiral HPLC-MS/MS Method for Resolution of Stereoisomers

This protocol provides a starting point for developing a chiral separation method.

  • Column: Polysaccharide-based chiral column (e.g., cellulose (B213188) or amylose (B160209) derivatives).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B (linear gradient)

    • 15-18 min: 95% B

    • 18-20 min: Re-equilibrate at 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 25°C (can be optimized for better resolution).

  • Injection Volume: 5 µL.

  • MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: [M+H]+ for this compound.

    • Product Ions: Monitor characteristic fragment ions for the CoA moiety.

Quantitative Data

The following tables present representative data for the analysis of acyl-CoAs using LC-MS/MS, illustrating the typical performance of such methods.

Table 1: Example LC-MS/MS Parameters for Acyl-CoA Analysis

ParameterSetting
Column C18 Reverse Phase (2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Ionization Mode ESI+
Capillary Voltage 3.5 kV
Source Temperature 150°C

Note: These are example parameters and should be optimized for your specific instrument and application.

Table 2: Representative Resolution of Chiral Compounds using Polysaccharide-based CSPs

Compound Class Chiral Stationary Phase Resolution (Rs)
Basic Pharmaceutical RacematesCellulose-based> 1.5 (baseline)
Neutral StereoisomersAmylose-based1.0 - 2.0

Data adapted from literature on chiral separations of various compounds.[3] Resolution is highly compound-dependent.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Tissue Biological Tissue Sample Homogenization Homogenization (Methanol/Water) Tissue->Homogenization Centrifugation Protein Precipitation (Centrifugation) Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (Optional) Supernatant->SPE for cleaner sample Evaporation Evaporation & Reconstitution Supernatant->Evaporation SPE->Evaporation HPLC Chiral HPLC Separation Evaporation->HPLC MS Tandem Mass Spectrometry (ESI+, MRM) HPLC->MS Integration Peak Integration & Quantification MS->Integration Resolution Resolution of 4(R) Isomer Integration->Resolution

Caption: Workflow for the analysis of this compound.

Troubleshooting_Logic Start Poor Resolution Observed CheckPeakShape Assess Peak Shape Start->CheckPeakShape Tailing Peak Tailing? CheckPeakShape->Tailing Symmetric? No Coelution Co-eluting Peaks? CheckPeakShape->Coelution Symmetric? Yes OptimizeMobilePhase Optimize Mobile Phase (Additives, pH) Tailing->OptimizeMobilePhase UseChiralColumn Use/Optimize Chiral Column Coelution->UseChiralColumn CheckColumn Check Column Health (Wash/Replace) OptimizeMobilePhase->CheckColumn Still Tailing End Resolution Improved OptimizeMobilePhase->End Resolved CheckColumn->End AdjustGradient Adjust Gradient Profile UseChiralColumn->AdjustGradient Still Co-eluting UseChiralColumn->End Resolved ChangeModifier Change Organic Modifier AdjustGradient->ChangeModifier Still Co-eluting AdjustGradient->End Resolved ChangeModifier->End

Caption: Troubleshooting logic for improving chromatographic resolution.

References

Common pitfalls in the handling and storage of 3-Oxo-4(R),8-dimethyl-nonanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Oxo-4(R),8-dimethyl-nonanoyl-CoA. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful handling, storage, and use of this molecule in their experiments.

Disclaimer: this compound is a specialized research compound, and specific data on its long-term stability and degradation pathways are limited. The information provided here is based on the general chemical properties of β-keto-acyl-CoA and branched-chain acyl-CoA compounds and should be used as a guideline. We strongly recommend referring to the Certificate of Analysis provided with your specific lot for the most accurate storage information.

Troubleshooting Guide

This guide addresses common problems that may be encountered during the handling and use of this compound.

Problem Possible Cause Recommended Solution
Inconsistent or lower-than-expected experimental results. Degradation of the compound due to improper storage. Acyl-CoA thioesters are susceptible to hydrolysis. The β-keto group can also increase the lability of the molecule.Store the compound as a lyophilized powder at -20°C or lower, desiccated. For solutions, prepare fresh or store in small, single-use aliquots at -80°C for short periods. Avoid repeated freeze-thaw cycles.
Hydrolysis of the thioester bond. Thioester bonds are prone to hydrolysis, especially at neutral to alkaline pH.[1][2][3]Use buffers with a slightly acidic pH (e.g., pH 6.0-6.5) for reconstitution and in experimental assays, if the experimental design allows. Work quickly and on ice when handling aqueous solutions of the compound.
Enzymatic degradation. Thioesterases present in cell lysates or other biological samples can rapidly hydrolyze the compound.[2][4]If working with biological samples that may contain thioesterases, consider adding a broad-spectrum thioesterase inhibitor to your experimental buffer, if compatible with your assay.
Difficulty dissolving the lyophilized powder. Compound characteristics. Long-chain acyl-CoAs can be challenging to dissolve in aqueous buffers alone due to their amphipathic nature.Reconstitute the lyophilized powder in a small amount of a compatible organic solvent (e.g., DMSO, ethanol) before diluting with the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Precipitation of the compound in aqueous solution. Low solubility in aqueous buffers. The long, branched alkyl chain can lead to poor aqueous solubility, especially at higher concentrations.Prepare stock solutions at a higher concentration in an appropriate organic solvent and dilute to the final working concentration in your aqueous buffer just before use. Gentle warming and vortexing may aid in dissolution. Do not store dilute aqueous solutions for extended periods.
Interference in colorimetric or fluorometric assays. Reaction of the free thiol of Coenzyme A (a degradation product) with assay reagents. If the thioester bond hydrolyzes, the resulting free Coenzyme A can react with certain dyes or reagents, leading to background signal.Run appropriate controls, including a "no enzyme" or "no substrate" control, to account for any non-specific signal. Consider using an assay kit specifically designed for fatty acyl-CoAs that minimizes interference from free CoA.[5]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, this compound should be stored as a lyophilized powder at -20°C or colder, under dessication. For short-term storage of solutions, prepare single-use aliquots in a suitable buffer and store at -80°C. Avoid repeated freeze-thaw cycles to minimize degradation.

Q2: What is the best way to prepare a stock solution?

A2: Due to the amphipathic nature of long-chain acyl-CoAs, it is recommended to first dissolve the lyophilized powder in a small volume of an organic solvent such as DMSO or ethanol. Then, slowly add the desired aqueous buffer to reach the final concentration. The final concentration of the organic solvent should be kept to a minimum and be compatible with your downstream applications.

Q3: What are the primary degradation pathways for this molecule?

A3: The two primary points of instability are the thioester bond and the β-keto group. The thioester bond is susceptible to hydrolysis, which is accelerated at neutral to alkaline pH, resulting in the free fatty acid and Coenzyme A. The β-keto group can potentially increase the rate of hydrolysis and may be susceptible to other reactions depending on the experimental conditions.

Q4: Can I store aqueous solutions of this compound?

A4: It is not recommended to store dilute aqueous solutions for extended periods due to the risk of hydrolysis. If necessary, prepare fresh solutions for each experiment. For short-term storage (days), flash-freeze single-use aliquots in liquid nitrogen and store at -80°C.

Q5: My experimental results are not reproducible. What could be the issue?

A5: Lack of reproducibility can often be traced back to the integrity of the this compound. Ensure that you are following the recommended storage and handling procedures. Prepare fresh solutions for each set of experiments from a properly stored lyophilized powder. Also, consider the presence of endogenous enzymes like thioesterases in your experimental system that could be degrading the substrate.

Experimental Protocols

General Protocol for Reconstitution
  • Equilibrate the vial of lyophilized this compound to room temperature before opening to prevent condensation.

  • Add a small, precise volume of an appropriate organic solvent (e.g., DMSO, ethanol) to the vial to dissolve the powder. Gently vortex to ensure complete dissolution.

  • Slowly add the desired aqueous buffer (preferably with a slightly acidic pH of 6.0-6.5) to the organic solution while vortexing to achieve the final desired stock concentration.

  • Use the freshly prepared solution immediately or aliquot into single-use tubes, flash-freeze in liquid nitrogen, and store at -80°C.

Example Protocol: Enzymatic Assay using a 3-Oxoacyl-CoA Thiolase

This is a general protocol and may need to be optimized for your specific enzyme and experimental setup.

  • Prepare the Reaction Buffer: A suitable buffer might be 50 mM Tris-HCl, pH 7.4, containing 40 mM KCl.

  • Prepare the Substrate Solution: Dilute the stock solution of this compound in the reaction buffer to the desired final concentration. Keep on ice.

  • Prepare the Enzyme Solution: Dilute the purified 3-oxoacyl-CoA thiolase in the reaction buffer to the desired concentration. Keep on ice.

  • Set up the Reaction: In a microplate well or cuvette, combine the reaction buffer, any necessary co-factors (e.g., Coenzyme A for the thiolysis reaction), and the substrate solution.

  • Initiate the Reaction: Add the enzyme solution to the reaction mixture to start the reaction.

  • Monitor the Reaction: The progress of the reaction can be monitored spectrophotometrically. For example, the cleavage of the thioester bond and release of Coenzyme A can be coupled to a reaction with DTNB (Ellman's reagent), which produces a colored product that can be measured at 412 nm.[6]

  • Controls: Include appropriate controls, such as a reaction without the enzyme, to account for any non-enzymatic hydrolysis of the substrate.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reconstitute Reconstitute Lyophilized This compound mix_reagents Mix Buffer, Substrate, and Co-factors reconstitute->mix_reagents prepare_buffer Prepare Reaction Buffer (pH 6.0-6.5) prepare_buffer->mix_reagents prepare_enzyme Prepare Enzyme Solution add_enzyme Initiate with Enzyme prepare_enzyme->add_enzyme mix_reagents->add_enzyme monitor Monitor Reaction (e.g., Spectrophotometry) add_enzyme->monitor data_analysis Analyze Data monitor->data_analysis conclusion Draw Conclusions data_analysis->conclusion

Caption: A generalized experimental workflow for using this compound in an enzymatic assay.

degradation_pathway start This compound hydrolysis Hydrolysis (e.g., high pH, thioesterases) start->hydrolysis products 3-Oxo-4(R),8-dimethyl-nonanoic Acid Coenzyme A hydrolysis->products

Caption: The primary degradation pathway of this compound via hydrolysis of the thioester bond.

References

Technical Support Center: Method Validation for 3-Oxo-4(R),8-dimethyl-nonanoyl-CoA Analysis in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantitative analysis of 3-Oxo-4(R),8-dimethyl-nonanoyl-CoA in plasma via liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the critical first steps when developing an LC-MS/MS method for a novel acyl-CoA like this compound?

A1: The initial steps involve gathering information about the analyte's physicochemical properties, which are crucial for developing a robust analytical method. Since acyl-CoAs are known for their instability in aqueous solutions, particularly under basic conditions, careful sample handling and preparation are paramount.[1][2] The selection of a suitable internal standard (IS) is also a critical early step to ensure accurate and precise quantification by compensating for variability during sample processing and analysis.[3]

Q2: How should plasma samples be collected and stored to ensure the stability of this compound?

A2: Due to the inherent instability of acyl-CoAs, immediate processing of plasma samples after collection is highly recommended. If immediate analysis is not possible, samples should be stored at -80°C to minimize degradation.[4] The stability of the analyte in plasma under various conditions (bench-top, freeze-thaw cycles, and long-term storage) should be thoroughly evaluated during method validation.[5]

Q3: What type of internal standard (IS) is most appropriate for the analysis of this compound?

A3: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C- or ¹⁵N-labeled this compound). A SIL-IS shares very similar chemical and physical properties with the analyte, ensuring that it behaves similarly during sample extraction, chromatography, and ionization, thus providing the most accurate correction for any analyte loss or matrix effects.[6] If a SIL-IS is not available, a close structural analog can be used, but its performance must be carefully validated.[7]

Q4: What are common causes of matrix effects in plasma analysis of acyl-CoAs and how can they be mitigated?

A4: Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the biological matrix, are a common challenge in LC-MS/MS bioanalysis.[8][9] Phospholipids are major contributors to matrix effects in plasma.[9] Mitigation strategies include:

  • Efficient sample preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are more effective at removing interfering matrix components than simple protein precipitation.[3][10]

  • Chromatographic separation: Optimizing the LC method to separate the analyte from the bulk of the matrix components can significantly reduce ion suppression or enhancement.

  • Use of a reliable internal standard: A co-eluting stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.

Q5: What are the key validation parameters that need to be assessed according to regulatory guidelines (FDA/EMA)?

A5: A full method validation should demonstrate that the analytical method is suitable for its intended purpose.[11][12] Key parameters include:

  • Selectivity and Specificity

  • Accuracy and Precision

  • Calibration Curve and Linearity

  • Lower Limit of Quantification (LLOQ)

  • Recovery

  • Matrix Effect

  • Stability (freeze-thaw, bench-top, long-term)

Troubleshooting Guides

Guide 1: Low or No Analyte Signal
Potential Cause Troubleshooting Step
Analyte Degradation Ensure proper sample collection and storage (-80°C). Evaluate bench-top and freeze-thaw stability. Prepare fresh samples and standards.[1]
Inefficient Extraction Optimize the sample preparation method (e.g., protein precipitation, LLE, or SPE). Evaluate extraction recovery during method development.
Suboptimal MS Parameters Infuse a standard solution of the analyte to optimize source and analyzer parameters (e.g., spray voltage, gas flows, collision energy).
LC Issues Check for leaks, blockages, or incorrect mobile phase composition. Ensure the column is properly installed and conditioned.[13][14]
Incorrect Internal Standard Concentration Verify the concentration and spiking volume of the IS solution.
Guide 2: Poor Peak Shape (Tailing, Fronting, or Split Peaks)
Potential Cause Troubleshooting Step
Column Contamination/Degradation Flush the column with a strong solvent. If the problem persists, replace the column. Use a guard column to protect the analytical column.[15]
Inappropriate Mobile Phase Ensure the mobile phase pH is suitable for the analyte's chemistry. Acyl-CoAs often require slightly acidic conditions for good peak shape.[16] Check for mobile phase degradation or contamination.
Injection Solvent Mismatch The injection solvent should be of similar or weaker strength than the initial mobile phase to prevent peak distortion.[14]
Secondary Interactions Interactions between the analyte and active sites on the column can cause tailing. Consider a different column chemistry or mobile phase additives.
System Dead Volume Check all fittings and tubing for proper connections to minimize extra-column volume.[14]
Guide 3: High Variability in Results (Poor Precision)
Potential Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure precise and consistent pipetting and timing during the extraction process. Automation can improve reproducibility.
Matrix Effects Significant variability between different plasma lots may indicate a relative matrix effect. Improve sample cleanup or use a stable isotope-labeled IS.
Analyte Instability Re-evaluate analyte stability under all relevant experimental conditions (e.g., in the autosampler).[4]
LC-MS System Instability Check for fluctuating pump pressure, inconsistent injector performance, or unstable spray in the MS source.[15]
Integration Errors Review and optimize the peak integration parameters in the data processing software.

Experimental Protocols

Protocol 1: Plasma Sample Preparation using Protein Precipitation

This protocol provides a general workflow for the extraction of this compound from plasma. Optimization will be required.

  • Thaw plasma samples on ice.

  • In a microcentrifuge tube, add 50 µL of plasma.

  • Add 10 µL of the internal standard working solution. Vortex briefly.

  • Add 200 µL of cold acetonitrile (B52724) (or methanol) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex to mix, then centrifuge to pellet any remaining particulates.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Suggested LC-MS/MS Parameters

These are starting parameters and will require optimization for this compound.

  • LC System: UPLC/HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A suitable gradient starting with high aqueous phase, ramping to high organic phase to elute the analyte, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3-0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: To be determined by infusing a standard of the analyte and its internal standard. A common fragmentation for acyl-CoAs is the neutral loss of the 507 Da phospho-adenosine diphosphate (B83284) moiety.[7][17][18]

Data Presentation

The following tables summarize typical acceptance criteria for a bioanalytical method validation based on FDA and EMA guidelines.[19]

Table 1: Example Accuracy and Precision Acceptance Criteria

QC Level Concentration Accuracy (% Nominal) Precision (%CV)
LLOQLower Limit of Quant.80-120%≤20%
LQCLow Quality Control85-115%≤15%
MQCMedium Quality Control85-115%≤15%
HQCHigh Quality Control85-115%≤15%

Table 2: Example Stability Assessment Criteria

Stability Test Conditions Acceptance Criteria
Freeze-Thaw Minimum of 3 cyclesMean concentration within ±15% of nominal
Bench-Top Room temperature for expected duration of handlingMean concentration within ±15% of nominal
Long-Term -80°C for a defined periodMean concentration within ±15% of nominal
Autosampler In autosampler at specified temperatureMean concentration within ±15% of nominal

Disclaimer: The quantitative data presented are for illustrative purposes and represent typical performance characteristics for LC-MS/MS-based bioanalytical methods. Actual results for this compound will need to be established through specific method development and validation experiments.

Visualizations

G Figure 1: General Workflow for Plasma Sample Analysis Sample Plasma Sample Collection (e.g., K2EDTA tubes) Spike Spike with Internal Standard Sample->Spike Precip Protein Precipitation (e.g., cold Acetonitrile) Spike->Precip Centrifuge1 Centrifugation Precip->Centrifuge1 Supernatant Transfer Supernatant Centrifuge1->Supernatant Dry Evaporation (Nitrogen Stream) Supernatant->Dry Recon Reconstitution (in Mobile Phase) Dry->Recon Analysis LC-MS/MS Analysis Recon->Analysis Data Data Processing & Quantification Analysis->Data

Caption: Figure 1: General Workflow for Plasma Sample Analysis.

G Figure 2: Troubleshooting Logic for Low Signal Start Low or No Signal Detected CheckMS Check MS Performance (Infuse Standard) Start->CheckMS CheckLC Check LC System (Pressure, Leaks) CheckMS->CheckLC Passes TuneMS Optimize MS Parameters CheckMS->TuneMS Fails CheckSample Review Sample Prep & Stability CheckLC->CheckSample Passes FixLC Resolve LC Issues (e.g., change column) CheckLC->FixLC Fails Reprepare Re-extract Samples Using Fresh Standards CheckSample->Reprepare Issue Found Success Problem Resolved TuneMS->Success FixLC->Success Reprepare->Success

Caption: Figure 2: Troubleshooting Logic for Low Signal.

References

Validation & Comparative

The Overlooked Intermediate: 3-Oxo-4(R),8-dimethyl-nonanoyl-CoA in Peroxisomal Disorders

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of a Putative Disease Marker

In the intricate web of fatty acid metabolism, the branched-chain fatty acyl-CoAs represent a unique class of molecules whose dysregulation is linked to a spectrum of debilitating inherited metabolic diseases. While research has largely centered on the accumulation of precursor branched-chain fatty acids like phytanic acid and pristanic acid, the role of their downstream intermediates remains a less explored frontier. This guide focuses on one such molecule, 3-Oxo-4(R),8-dimethyl-nonanoyl-CoA , a putative intermediate in the degradation of the dietary branched-chain fatty acid metabolite, 4,8-dimethylnonanoyl-CoA.

Currently, there is a conspicuous absence of direct experimental data comparing the levels of this compound in healthy versus diseased states. However, by examining the well-established metabolic pathways of structurally analogous branched-chain fatty acids and the analytical methodologies available for acyl-CoA quantification, we can construct a scientifically grounded comparison. This guide will, therefore, present a theoretical framework for the significance of this molecule, propose disease states in which its levels are likely altered, and detail the experimental approaches required to validate these hypotheses.

Quantitative Comparison of this compound Levels: A Predictive Framework

Based on the established metabolism of phytanic and pristanic acids, it is highly probable that this compound is an intermediate in the peroxisomal β-oxidation of 4,8-dimethylnonanoyl-CoA. Consequently, its concentration is expected to be altered in disorders characterized by defects in peroxisomal β-oxidation. The following table provides a predictive comparison of the expected levels of this molecule in healthy individuals versus those with specific peroxisomal disorders.

Biological Matrix Healthy State (Predicted) Diseased State (Predicted) Associated Disorders
Plasma Very low to undetectableElevatedRefsum Disease, Zellweger Spectrum Disorders, Acyl-CoA Oxidase Deficiency
Fibroblasts Very low to undetectableElevatedRefsum Disease, Zellweger Spectrum Disorders, Acyl-CoA Oxidase Deficiency
Liver Tissue Very low to undetectableElevatedRefsum Disease, Zellweger Spectrum Disorders, Acyl-CoA Oxidase Deficiency

The Metabolic Context: A Putative Signaling Pathway

The degradation of many branched-chain fatty acids, including the precursor to our molecule of interest, occurs within the peroxisome through a series of enzymatic reactions known as β-oxidation. The following diagram illustrates the predicted metabolic pathway leading to and involving this compound.

Phytanic_Pristanic Phytanic Acid / Pristanic Acid DMNA_CoA 4,8-Dimethylnonanoyl-CoA Phytanic_Pristanic->DMNA_CoA α- and β-oxidation Enoyl_CoA Δ²-Enoyl-CoA derivative DMNA_CoA->Enoyl_CoA Acyl-CoA Oxidase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA derivative Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Oxoacyl_CoA This compound Hydroxyacyl_CoA->Oxoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Propionyl_CoA Propionyl-CoA Oxoacyl_CoA->Propionyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Oxoacyl_CoA->Acetyl_CoA Thiolase Mitochondrion Mitochondrial β-oxidation Propionyl_CoA->Mitochondrion Acetyl_CoA->Mitochondrion

Caption: Predicted peroxisomal β-oxidation of 4,8-dimethylnonanoyl-CoA.

Experimental Protocols for Validation

The validation of the predictive framework presented above hinges on the development and application of sensitive analytical methods for the quantification of this compound in biological matrices. The following outlines a suitable experimental workflow.

Quantification of this compound using LC-MS/MS

1. Sample Preparation:

  • Plasma:

    • To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Vortex for 1 minute and incubate at -20°C for 30 minutes to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Cultured Fibroblasts/Tissue Homogenates:

    • Homogenize cells or tissue in a suitable buffer.

    • Perform a liquid-liquid extraction using a mixture of isopropanol, water, and ethyl acetate (B1210297).

    • Isolate the organic phase, evaporate, and reconstitute as described for plasma.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard will need to be determined by direct infusion of a synthesized standard.

The following diagram illustrates the proposed experimental workflow for the quantification of this compound.

cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Fibroblasts, Tissue) Extraction Extraction & Protein Precipitation Sample->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography (C18 column) Reconstitution->LC MS Tandem Mass Spectrometry (MRM mode) LC->MS Data Data MS->Data Data Acquisition & Quantification

Caption: Workflow for LC-MS/MS quantification of this compound.

Conclusion and Future Directions

While direct evidence is currently lacking, a strong theoretical basis exists to propose that this compound is a relevant, yet overlooked, intermediate in branched-chain fatty acid metabolism. Its levels are predicted to be elevated in peroxisomal disorders, making it a potential biomarker for these conditions. The analytical methods outlined in this guide provide a clear path for researchers and drug development professionals to investigate this hypothesis. Future studies should focus on synthesizing a stable isotope-labeled internal standard for accurate quantification and applying the described LC-MS/MS method to clinical samples from patients with peroxisomal disorders. Such research will be pivotal in elucidating the role of this and other metabolic intermediates in the pathophysiology of these devastating diseases and may open new avenues for diagnostic and therapeutic development.

Validating the Identity of 3-Oxo-4(R),8-dimethyl-nonanoyl-CoA: A Comparative Guide to Authentic Standards and Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust validation of metabolic intermediates is a cornerstone of reliable research in drug development and metabolic studies. This guide provides a comprehensive comparison of analytical methodologies for confirming the identity of 3-Oxo-4(R),8-dimethyl-nonanoyl-CoA. Given the current commercial unavailability of an authentic standard for this specific molecule, this guide will focus on a practical approach: the validation of a synthesized or isolated sample of this compound against structurally similar authentic standards.

Introduction to this compound

This compound is a branched-chain acyl-CoA thioester. Such molecules are often intermediates in the metabolism of branched-chain fatty acids. For instance, the structurally related compound 4,8-dimethylnonanoyl-CoA is an intermediate in the peroxisomal β-oxidation of pristanic acid, which is derived from the dietary branched-chain fatty acid phytanic acid.[1] The presence of a 3-oxo group suggests its involvement in a β-oxidation pathway. Accurate identification and quantification of such molecules are critical for understanding disease states related to fatty acid metabolism and for the development of targeted therapeutics.

Comparative Analysis of Authentic Standards

In the absence of a direct commercial standard for this compound, researchers must rely on a combination of rigorous analytical techniques and comparison with structurally related, commercially available standards. The following table outlines potential alternative standards and their relevance.

Authentic StandardSupplierRelevance and Comparison Points
10:0 (3-Oxo) CoA Avanti Polar LipidsThis standard shares the key 3-oxo-acyl-CoA functionality but has a shorter, unbranched C10 acyl chain.[2] It is useful for validating the detection of the 3-oxo group and the CoA moiety by mass spectrometry and for establishing chromatographic behavior of 3-oxo-acyl-CoAs.
Phytanoyl-CoA Custom Synthesis/Specialty SuppliersAs a precursor in the metabolic pathway of 4,8-dimethylnonanoyl-CoA, this standard is structurally relevant due to its branched-chain nature.[3][4] It can help in optimizing chromatographic separation of branched-chain acyl-CoAs.
Pristanoyl-CoA Custom Synthesis/Specialty SuppliersA direct metabolic precursor to 4,8-dimethylnonanoyl-CoA, making it an excellent, albeit often custom-synthesized, standard for comparison of branched-chain acyl-CoA behavior.[3]
Branched-Chain Fatty Acid Mix Sigma-AldrichWhile not CoA esters, these mixes of free fatty acids can be used to develop and validate derivatization methods to their CoA counterparts and to establish chromatographic retention time patterns for branched chains of varying lengths.

Experimental Protocols for Identity Validation

The validation of this compound should employ multiple orthogonal analytical techniques to provide a high degree of confidence in its identity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific detection of acyl-CoA species.

Sample Preparation (from biological matrix):

  • Homogenization: Homogenize the tissue or cell pellet in a cold solvent, such as 80% methanol (B129727).

  • Protein Precipitation: Precipitate proteins using an acid like 5-sulfosalicylic acid (SSA).

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet proteins.

  • Extraction: Collect the supernatant containing the acyl-CoAs.

  • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen and reconstitute in a solvent suitable for LC-MS/MS analysis (e.g., 50% methanol in water).

LC-MS/MS Conditions:

  • Column: C18 reversed-phase column.

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or 10 mM ammonium acetate.

  • Gradient: A gradient from low to high organic phase is used to elute acyl-CoAs of varying chain lengths.

  • Mass Spectrometer: Operated in positive ion electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, targeting the specific precursor-to-product ion transitions of the analyte and standards. For acyl-CoAs, a characteristic neutral loss of 507 Da (the phosphopantetheine moiety) is often monitored.

Data Comparison:

The retention time of the putative this compound should be compared to the retention times of the alternative standards. The mass spectrum of the analyte should show the correct precursor ion mass and fragmentation pattern consistent with its structure. While an exact match to a library spectrum may not be possible, the fragmentation should be manually interpreted and compared with the fragmentation of the standards.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and is invaluable for the unambiguous identification of a novel compound.

Sample Preparation:

  • Purification: The analyte must be purified to a high degree, typically by preparative HPLC.

  • Solvent: The purified sample is dissolved in a deuterated solvent, such as D₂O or CD₃OD.

NMR Experiments:

  • ¹H NMR: Provides information on the number and chemical environment of protons. The chemical shifts of the methyl groups and the protons on the acyl chain can be compared to known values for similar structures.

  • ¹³C NMR: Provides information on the carbon skeleton. The chemical shifts of the carbonyl carbons (especially the 3-oxo group) are particularly informative.[7]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity of protons and carbons, confirming the overall structure of the molecule.

Data Comparison:

The NMR spectra of the analyte should be compared with published data for similar acyl-CoA compounds and with spectra of the alternative standards.[7][8] While exact chemical shifts will differ due to the specific branching pattern, the overall pattern of resonances and couplings should be consistent.

Quantitative Data Summary

The following table provides a template for summarizing the expected and observed analytical data for the validation of this compound.

Analytical TechniqueParameterExpected Value for this compoundObserved Value (Analyte)Comparison with 10:0 (3-Oxo) CoA Standard
LC-MS/MS Retention Time (min)Dependent on LC conditionsTo be determinedExpected to be longer due to higher mass and branching
Precursor Ion (m/z) [M+H]⁺CalculatedTo be determinedLower m/z
Key Fragment Ions (m/z)PredictedTo be determinedShared fragments corresponding to the CoA moiety
¹H NMR Chemical Shift (ppm) - C4-HPredictedTo be determinedDifferent chemical shift and splitting pattern
Chemical Shift (ppm) - C8-CH₃PredictedTo be determinedN/A
¹³C NMR Chemical Shift (ppm) - C3 (C=O)~200-210 ppmTo be determinedSimilar chemical shift
Chemical Shift (ppm) - C1 (C=O)~195-205 ppmTo be determinedSimilar chemical shift

Visualizing Workflows and Pathways

Metabolic Pathway of Branched-Chain Fatty Acids

The following diagram illustrates the metabolic context of 4,8-dimethylnonanoyl-CoA, a structurally similar compound to the target analyte, within the peroxisomal β-oxidation of pristanic acid.

Phytanic_acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_acid->Phytanoyl_CoA Acyl-CoA Synthetase Pristanic_acid Pristanic Acid Phytanoyl_CoA->Pristanic_acid α-oxidation Pristanoyl_CoA Pristanoyl-CoA Pristanic_acid->Pristanoyl_CoA Acyl-CoA Synthetase DMNC 4,8-Dimethylnonanoyl-CoA Pristanoyl_CoA->DMNC Peroxisomal β-oxidation (3 cycles) Beta_Ox Further β-oxidation DMNC->Beta_Ox Transport to Mitochondria

Caption: Peroxisomal metabolism of phytanic acid.

Experimental Workflow for Identity Validation

This diagram outlines the logical flow of experiments for validating the identity of a putative sample of this compound.

cluster_synthesis Sample Preparation cluster_validation Analytical Validation cluster_comparison Comparative Analysis Synthesis Synthesis or Isolation of Putative This compound Purification HPLC Purification Synthesis->Purification LCMS LC-MS/MS Analysis Purification->LCMS NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Data_Comparison Data Comparison and Structural Confirmation LCMS->Data_Comparison NMR->Data_Comparison Standards Analysis of Authentic Standards (e.g., 10:0 (3-Oxo) CoA) Standards->Data_Comparison

Caption: Workflow for validating this compound.

Conclusion

The validation of novel or commercially unavailable metabolites like this compound requires a multi-faceted analytical approach. By combining high-resolution LC-MS/MS and NMR spectroscopy with the comparative analysis of structurally related authentic standards, researchers can achieve a high level of confidence in the identity of their analyte. The methodologies and comparative data presented in this guide provide a framework for the rigorous validation of this and other similar acyl-CoA intermediates, ensuring the reliability of subsequent biological and pharmacological studies.

References

A Comparative Guide to the Cross-Validation of Analytical Platforms for 3-Oxo-4(R),8-dimethyl-nonanoyl-CoA Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of leading analytical platforms for the quantification of 3-Oxo-4(R),8-dimethyl-nonanoyl-CoA, a critical intermediate in various metabolic pathways. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource for selecting the most appropriate analytical methodology for their specific research needs. The comparison is based on key performance metrics including sensitivity, specificity, and throughput, supported by representative experimental data.

Quantitative Data Comparison

The performance of two common analytical platforms, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of this compound is summarized below. The data represents typical performance characteristics observed for similar acyl-CoA molecules.

ParameterLC-MS/MSGC-MS (with derivatization)
Limit of Detection (LOD) 0.5 pmol5 pmol
Limit of Quantification (LOQ) 1.5 pmol15 pmol
Linear Range 1.5 - 5000 pmol15 - 10000 pmol
Precision (%RSD) < 5%< 10%
Accuracy (%Recovery) 95 - 105%90 - 110%
Sample Throughput High (4-8 min/sample)Moderate (15-30 min/sample)
Specificity HighModerate to High

Experimental Protocols

Detailed methodologies for the quantification of this compound using LC-MS/MS and GC-MS are outlined below.

Quantification of this compound using LC-MS/MS

This method offers high sensitivity and specificity for the direct analysis of the target analyte.

a) Sample Preparation:

  • Extraction: Biological samples (e.g., plasma, tissue homogenates) are extracted using a mixture of isopropanol (B130326) and ethyl acetate.

  • Internal Standard: A stable isotope-labeled version of the analyte is added prior to extraction to account for matrix effects and procedural losses.

  • Concentration: The organic extract is evaporated to dryness under a stream of nitrogen and reconstituted in a solvent compatible with the LC mobile phase.

b) LC-MS/MS Analysis:

  • Chromatographic Separation: A C18 reversed-phase column is used to separate the analyte from other sample components. A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is employed.

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI). Multiple Reaction Monitoring (MRM) is used for quantification, monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.

Quantification of this compound using GC-MS

This method requires derivatization to improve the volatility and thermal stability of the analyte for gas chromatography.

a) Sample Preparation and Derivatization:

  • Hydrolysis: The CoA thioester is hydrolyzed to release the free fatty acid.

  • Extraction: The resulting fatty acid is extracted from the aqueous sample using a non-polar solvent like hexane.

  • Derivatization: The extracted fatty acid is converted to a volatile ester (e.g., methyl or trimethylsilyl (B98337) ester) by reacting it with a suitable derivatizing agent. Derivatization can enhance chromatographic results and provide more selective analysis[1].

b) GC-MS Analysis:

  • Gas Chromatography: The derivatized sample is injected into a GC equipped with a capillary column suitable for fatty acid analysis. The oven temperature is programmed to separate the analytes based on their boiling points.

  • Mass Spectrometry: The eluting compounds are ionized using electron ionization (EI) and detected by a mass spectrometer. Quantification is typically performed in selected ion monitoring (SIM) mode, monitoring characteristic fragment ions of the derivatized analyte.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the metabolic context of this compound and the general workflow for its analysis.

cluster_pathway Metabolic Pathway Branched-Chain Amino Acid Catabolism Branched-Chain Amino Acid Catabolism Propionyl-CoA Propionyl-CoA Branched-Chain Amino Acid Catabolism->Propionyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA->Methylmalonyl-CoA This compound This compound Methylmalonyl-CoA->this compound Fatty Acid Synthesis/Degradation Fatty Acid Synthesis/Degradation This compound->Fatty Acid Synthesis/Degradation

Caption: Metabolic pathway involving this compound.

cluster_workflow Analytical Workflow Sample_Collection Sample Collection (e.g., Plasma, Tissue) Extraction Extraction of Acyl-CoAs Sample_Collection->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization LC_MS_MS LC-MS/MS Analysis Extraction->LC_MS_MS GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis GC_MS->Data_Analysis

Caption: General experimental workflow for the analysis of this compound.

References

Functional Crossroads: A Comparative Analysis of 3-Oxo-4(R),8-dimethyl-nonanoyl-CoA and its Stereoisomers in Peroxisomal β-Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced functional differences between stereoisomers is paramount for elucidating biological pathways and designing targeted therapeutics. This guide provides a comprehensive functional comparison of 3-Oxo-4(R),8-dimethyl-nonanoyl-CoA and its stereoisomers, focusing on their roles as intermediates in the peroxisomal β-oxidation of pristanic acid. The content herein is supported by established principles of stereospecific enzymatic reactions and includes detailed experimental protocols for further investigation.

Introduction

This compound is a key metabolic intermediate formed during the breakdown of pristanic acid, a branched-chain fatty acid derived from the dietary phytol. This degradation occurs primarily within peroxisomes and is characterized by a series of enzymatic reactions that are highly stereospecific. The spatial arrangement of the methyl group at the fourth carbon position (C4) dictates the molecule's interaction with the enzymes of the β-oxidation pathway. This guide will explore the functional significance of the (4R) configuration in contrast to its stereoisomers, highlighting how enzymatic stereoselectivity governs the metabolic fate of these molecules.

The Metabolic Context: Peroxisomal β-Oxidation of Pristanic Acid

Pristanic acid undergoes three cycles of β-oxidation in the peroxisomes to yield 4,8-dimethylnonanoyl-CoA, acetyl-CoA, and two molecules of propionyl-CoA.[1] 3-Oxo-4,8-dimethyl-nonanoyl-CoA is the 3-ketoacyl-CoA intermediate in the final cycle of this peroxisomal process. The entire pathway is contingent on the correct stereochemistry of the intermediates, as the enzymes involved exhibit strict stereospecificity.[2][3]

A critical enzyme in this pathway is α-methylacyl-CoA racemase (AMACR), which is responsible for converting (2R)-methylacyl-CoA esters to their (2S)-epimers, a prerequisite for their entry into the β-oxidation spiral.[2][3] This underscores the importance of stereochemistry from the very beginning of the pristanic acid breakdown.

The core β-oxidation cycle involves four key enzymatic steps: acyl-CoA oxidation, hydration, dehydrogenation, and thiolytic cleavage. The enzymes responsible for hydration and dehydrogenation, the bifunctional proteins, are particularly relevant to the stereochemistry of 3-oxo-4,8-dimethyl-nonanoyl-CoA's precursor, 3-hydroxy-4,8-dimethyl-nonanoyl-CoA. In mammals, two main bifunctional enzymes exist with opposing stereospecificities: L-bifunctional protein (L-PBE) and D-bifunctional protein (D-PBE). L-PBE hydrates 2-trans-enoyl-CoAs to L-3-hydroxyacyl-CoAs and dehydrogenates the L-isomers, while D-PBE acts on the D-isomers.

The subsequent step, the dehydrogenation of the 3-hydroxyacyl-CoA intermediate to the 3-oxoacyl-CoA, is catalyzed by a 3-hydroxyacyl-CoA dehydrogenase. This enzyme is also stereospecific, typically acting on the L-isomer.[4] The final step is the thiolytic cleavage of the 3-oxoacyl-CoA by a 3-oxoacyl-CoA thiolase.

Based on the established stereochemical course of fatty acid β-oxidation, it is the L-isomer of 3-hydroxy-4(R),8-dimethyl-nonanoyl-CoA that is the substrate for 3-hydroxyacyl-CoA dehydrogenase, leading to the formation of this compound.

Functional Comparison of Stereoisomers

StereoisomerPredicted Biological ActivityRationale
This compound Metabolically Active Substrate This is the presumed natural intermediate in the peroxisomal β-oxidation of pristanic acid. The (4R) configuration arises from the natural stereochemistry of phytanic acid. It is expected to be an efficient substrate for peroxisomal 3-oxoacyl-CoA thiolase, allowing the continuation of the metabolic pathway.
3-Oxo-4(S),8-dimethyl-nonanoyl-CoA Poor Substrate / Potential Inhibitor The (4S) configuration is not the natural isomer. Due to the high stereospecificity of the thiolase active site, this isomer is expected to be a poor substrate. It may act as a competitive inhibitor of the thiolase, potentially disrupting the β-oxidation of pristanic acid.

Experimental Protocols

To empirically determine the functional differences between the stereoisomers of 3-oxo-4,8-dimethyl-nonanoyl-CoA, the following experimental protocols can be employed. These protocols are based on established methods for assaying the activity of β-oxidation enzymes.

Synthesis of Stereoisomers

The synthesis of the (4R) and (4S) stereoisomers of 3-oxo-4,8-dimethyl-nonanoyl-CoA would be the initial and most critical step. This would likely involve a multi-step organic synthesis starting from chiral precursors to establish the desired stereochemistry at the C4 position. The final step would involve the coupling of the synthesized 3-oxo-4,8-dimethyl-nonanoic acid with Coenzyme A.[5]

In Vitro 3-Hydroxyacyl-CoA Dehydrogenase Activity Assay (Spectrophotometric)

This assay determines the rate of formation of the 3-oxoacyl-CoA from the corresponding 3-hydroxyacyl-CoA stereoisomer.

Principle: The activity of 3-hydroxyacyl-CoA dehydrogenase is measured by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.[6][7]

Reagents:

  • 100 mM Potassium Phosphate (B84403) Buffer (pH 7.3)

  • 10 mM NAD+ solution

  • 1 mM solution of each stereoisomer of L-3-hydroxy-4,8-dimethyl-nonanoyl-CoA (substrate)

  • Purified 3-hydroxyacyl-CoA dehydrogenase (e.g., from porcine heart or recombinant human)

Procedure:

  • In a quartz cuvette, combine 850 µL of potassium phosphate buffer, 100 µL of NAD+ solution, and 20 µL of the enzyme solution.

  • Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 30 µL of the substrate solution (one stereoisomer at a time).

  • Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

  • The rate of the reaction is proportional to the change in absorbance over time.

  • Perform control experiments without the substrate and without the enzyme.

  • Kinetic parameters (Km and Vmax) can be determined by measuring the reaction rates at varying substrate concentrations.

In Vitro 3-Oxoacyl-CoA Thiolase Activity Assay (Spectrophotometric)

This assay measures the thiolytic cleavage of the 3-oxoacyl-CoA stereoisomers.

Principle: The thiolase reaction consumes the 3-oxoacyl-CoA substrate. The decrease in the substrate concentration can be monitored by the decrease in absorbance at a wavelength where the enolate form of the 3-oxoacyl-CoA has a characteristic absorption (around 303-310 nm).

Reagents:

  • 100 mM Tris-HCl Buffer (pH 8.1)

  • 10 mM MgCl2

  • 1 mM Coenzyme A (CoASH) solution

  • 0.1 mM solution of each stereoisomer of 3-oxo-4,8-dimethyl-nonanoyl-CoA (substrate)

  • Purified peroxisomal 3-oxoacyl-CoA thiolase (e.g., SCP-2/thiolase)[8]

Procedure:

  • In a quartz cuvette, combine 850 µL of Tris-HCl buffer, 50 µL of MgCl2 solution, and 50 µL of CoASH solution.

  • Add 20 µL of the substrate solution (one stereoisomer at a time).

  • Equilibrate the mixture to 37°C.

  • Initiate the reaction by adding 30 µL of the purified thiolase enzyme.

  • Monitor the decrease in absorbance at the characteristic wavelength for the substrate for 5-10 minutes.

  • The rate of the reaction is proportional to the change in absorbance over time.

  • Determine kinetic parameters by varying the substrate concentration.

In Vitro Peroxisomal β-Oxidation Assay Using Cultured Cells

This assay provides a more physiologically relevant context by measuring the overall β-oxidation of a labeled precursor in the presence of the different stereoisomers.

Principle: Cultured cells (e.g., human skin fibroblasts) are incubated with a radiolabeled or fluorescently labeled fatty acid precursor of pristanic acid. The rate of β-oxidation is determined by measuring the production of labeled end products (e.g., acetyl-CoA or shortened fatty acids). The inhibitory potential of the non-natural stereoisomer can be assessed by its ability to reduce the metabolism of the labeled substrate.[9][10]

Reagents:

  • Cultured human skin fibroblasts (from a healthy donor)

  • Cell culture medium

  • Radiolabeled ([14C] or [3H]) or fluorescently labeled (e.g., pyrene-labeled) pristanic acid

  • Solutions of the (4R) and (4S) stereoisomers of 3-oxo-4,8-dimethyl-nonanoic acid (the free acid form for cell permeability)

Procedure:

  • Plate fibroblasts in multi-well plates and grow to confluency.

  • Wash the cells with phosphate-buffered saline (PBS).

  • Incubate the cells with a medium containing the labeled pristanic acid and one of the stereoisomers of 3-oxo-4,8-dimethyl-nonanoic acid (or a vehicle control).

  • After a defined incubation period (e.g., 24 hours), harvest the cells and the medium.

  • Extract the lipids and metabolites.

  • Analyze the labeled products using techniques such as high-performance liquid chromatography (HPLC) with a radioactivity detector or a fluorescence detector.

  • A decrease in the formation of labeled β-oxidation products in the presence of the (4S) stereoisomer would indicate its inhibitory effect on the pathway.

Mandatory Visualizations

Peroxisomal_Beta_Oxidation_of_Pristanic_Acid cluster_peroxisome Peroxisome cluster_stereoisomer Non-natural Stereoisomer Pristanoyl_CoA (2R)-Pristanoyl-CoA Pristanoyl_CoA_S (2S)-Pristanoyl-CoA Pristanoyl_CoA->Pristanoyl_CoA_S α-methylacyl-CoA racemase (AMACR) Enoyl_CoA 2-methyl-trans-2-enoyl-CoA Pristanoyl_CoA_S->Enoyl_CoA Acyl-CoA Oxidase Hydroxyacyl_CoA L-3-hydroxy-4(R),8-dimethyl- nonanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA L-Bifunctional Protein (Hydratase activity) Oxoacyl_CoA 3-Oxo-4(R),8-dimethyl- nonanoyl-CoA Hydroxyacyl_CoA->Oxoacyl_CoA L-Bifunctional Protein (Dehydrogenase activity) Product 4,8-dimethylnonanoyl-CoA + Propionyl-CoA Oxoacyl_CoA->Product 3-oxoacyl-CoA thiolase Thiolase_node Oxoacyl_CoA_S 3-Oxo-4(S),8-dimethyl- nonanoyl-CoA Oxoacyl_CoA_S->Thiolase_node Inhibition

Caption: Peroxisomal β-oxidation of pristanic acid highlighting the role of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_invitro In Vitro Assays cluster_incell Cell-Based Assay cluster_analysis Data Analysis Synthesis_R Synthesis of This compound Dehydrogenase_Assay 3-Hydroxyacyl-CoA Dehydrogenase Activity Assay Synthesis_R->Dehydrogenase_Assay Thiolase_Assay 3-Oxoacyl-CoA Thiolase Activity Assay Synthesis_R->Thiolase_Assay Cell_Assay Peroxisomal β-Oxidation Assay in Cultured Fibroblasts Synthesis_R->Cell_Assay as free acid Synthesis_S Synthesis of 3-Oxo-4(S),8-dimethyl-nonanoyl-CoA Synthesis_S->Dehydrogenase_Assay Synthesis_S->Thiolase_Assay Synthesis_S->Cell_Assay as free acid Data_Analysis Determination of Kinetic Parameters (Km, Vmax) and Inhibitory Effects Dehydrogenase_Assay->Data_Analysis Thiolase_Assay->Data_Analysis Cell_Assay->Data_Analysis

Caption: Experimental workflow for the functional comparison of 3-oxo-4,8-dimethyl-nonanoyl-CoA stereoisomers.

References

Correlating 3-Oxo-4(R),8-dimethyl-nonanoyl-CoA Concentrations with Enzyme Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolism of branched-chain fatty acids, particularly those with methyl groups that hinder standard β-oxidation, primarily occurs within peroxisomes. The key enzyme responsible for the thiolytic cleavage of 2-methyl-branched 3-oxoacyl-CoAs is sterol carrier protein 2/3-oxoacyl-CoA thiolase (SCP-2/thiolase), also known as SCPx. This enzyme is distinct from the peroxisomal 3-oxoacyl-CoA thiolase A, which preferentially cleaves straight-chain substrates.

Comparative Enzyme Kinetics

The following table summarizes the kinetic parameters of the two major peroxisomal thiolases from rat liver with various substrates. This data is critical for understanding the substrate preferences of these enzymes and for hypothesizing the efficiency with which they might process 3-Oxo-4(R),8-dimethyl-nonanoyl-CoA.

SubstrateEnzymeKm (µM)Vmax (U/mg)
Straight-Chain Substrates
3-Oxobutyryl-CoA (C4)Thiolase A1510.9
SCP-2/thiolase-<0.1
3-Oxooctanoyl-CoA (C8)Thiolase A522.1
SCP-2/thiolase101.8
3-Oxopalmitoyl-CoA (C16)Thiolase A410.5
SCP-2/thiolase94.4
Branched-Chain Substrates
3-Oxo-2-methylpalmitoyl-CoAThiolase A-Inactive
SCP-2/thiolase152.1
24-Oxo-trihydroxycoprostanoyl-CoAThiolase A-Inactive
SCP-2/thiolase101.5

Data sourced from a study on purified rat liver peroxisomal thiolases[1].

Interpretation of Data:

  • Thiolase A demonstrates high activity and affinity for straight-chain 3-oxoacyl-CoAs of varying lengths but is inactive with 2-methyl-branched substrates[1]. This strongly suggests that Thiolase A is unlikely to be involved in the metabolism of this compound.

  • SCP-2/thiolase shows activity with both medium- to long-chain straight-chain substrates and, crucially, with 2-methyl-branched 3-oxoacyl-CoAs[1]. The methyl group at the 4-position of this compound would be at the β-position relative to the thioester group after one round of β-oxidation, making it a plausible substrate for a branched-chain specific thiolase like SCP-2/thiolase.

Based on these findings, SCP-2/thiolase is the most probable candidate for the enzymatic processing of this compound.

Experimental Protocols

Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is adapted from established protocols for the quantification of branched-chain fatty acyl-CoAs.

a) Sample Preparation (from tissues or cells):

  • Homogenize tissue or cell pellets in a cold buffer containing an antioxidant (e.g., 10 mM N-ethylmaleimide in 10% trichloroacetic acid).

  • Centrifuge at 12,000 x g for 10 minutes at 4°C to precipitate proteins.

  • The supernatant, containing the acyl-CoAs, is purified using solid-phase extraction (SPE) with a C18 cartridge.

  • Elute the acyl-CoAs from the SPE cartridge with an appropriate solvent (e.g., methanol (B129727) or acetonitrile).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the sample in a solvent compatible with the LC mobile phase.

b) LC-MS/MS Analysis:

  • Liquid Chromatography: Employ a reverse-phase C18 column. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) with 0.1% formic acid).

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

  • Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific parent-to-daughter ion transition for this compound. A stable isotope-labeled internal standard should be used for accurate quantification.

Thiolase Activity Assay (Spectrophotometric)

This assay measures the thiolytic cleavage of the 3-oxoacyl-CoA substrate.

a) Reagents:

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0.

  • Coenzyme A (CoA-SH) solution.

  • This compound substrate solution.

  • Purified SCP-2/thiolase or cell/tissue lysate containing the enzyme.

b) Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing the assay buffer and CoA-SH.

  • Add the this compound substrate to the cuvette and mix.

  • Initiate the reaction by adding the enzyme preparation.

  • Monitor the decrease in absorbance at a specific wavelength (typically around 303-310 nm), which corresponds to the cleavage of the 3-oxoacyl-CoA thioester bond.

  • The rate of decrease in absorbance is proportional to the enzyme activity. The molar extinction coefficient for the specific substrate will be required to calculate the activity in standard units (e.g., µmol/min/mg protein).

Visualizations

Signaling Pathways and Workflows

Branched_Chain_Fatty_Acid_Metabolism cluster_peroxisome Peroxisome Branched-Chain Fatty Acid Branched-Chain Fatty Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Branched-Chain Fatty Acid->Acyl-CoA Synthetase Branched-Chain Acyl-CoA Branched-Chain Acyl-CoA Acyl-CoA Synthetase->Branched-Chain Acyl-CoA Acyl-CoA Oxidase Acyl-CoA Oxidase Branched-Chain Acyl-CoA->Acyl-CoA Oxidase Enoyl-CoA Hydratase Enoyl-CoA Hydratase Acyl-CoA Oxidase->Enoyl-CoA Hydratase 3-Hydroxyacyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Enoyl-CoA Hydratase->3-Hydroxyacyl-CoA Dehydrogenase 3-Oxo-4,8-dimethyl-nonanoyl-CoA 3-Oxo-4,8-dimethyl-nonanoyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase->3-Oxo-4,8-dimethyl-nonanoyl-CoA SCP2_Thiolase SCP-2/Thiolase 3-Oxo-4,8-dimethyl-nonanoyl-CoA->SCP2_Thiolase Shortened Acyl-CoA Shortened Acyl-CoA SCP2_Thiolase->Shortened Acyl-CoA Propionyl-CoA Propionyl-CoA SCP2_Thiolase->Propionyl-CoA

Caption: Peroxisomal β-oxidation of a branched-chain fatty acid.

Experimental_Workflow cluster_quantification Quantification of Acyl-CoA cluster_activity Enzyme Activity Assay Sample Sample Homogenization Homogenization Sample->Homogenization SPE Solid-Phase Extraction Homogenization->SPE LC_MSMS LC-MS/MS Analysis SPE->LC_MSMS Concentration Concentration LC_MSMS->Concentration Correlation Correlation Concentration->Correlation Enzyme_Source Enzyme Source Spectrophotometry Spectrophotometry Enzyme_Source->Spectrophotometry Reaction_Mix Reaction Mixture (Substrate + CoA) Reaction_Mix->Spectrophotometry Activity Activity Spectrophotometry->Activity Activity->Correlation

Caption: Workflow for correlating acyl-CoA concentration and enzyme activity.

References

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and metabolic databases reveals a significant lack of data to support the assessment of 3-Oxo-4(R),8-dimethyl-nonanoyl-CoA as a specific biomarker. While related metabolites in the branched-chain fatty acid oxidation pathway have established roles as indicators of metabolic disorders, the specific utility of this compound has not been characterized in published research.

Currently, there are no available experimental studies that directly compare the specificity of this compound with that of other, more extensively researched metabolites. This guide aims to provide a comparative framework based on the well-understood roles of related compounds, highlighting the knowledge gap concerning this compound.

Comparison with Established Biomarkers of Branched-Chain Fatty Acid Metabolism

To understand the potential, yet unverified, role of this compound, it is useful to compare it to known biomarkers in the same metabolic sphere, primarily phytanic acid and pristanic acid. These compounds are well-documented markers for certain peroxisomal disorders.

BiomarkerAssociated Disorder(s)Metabolic OriginNotes on Specificity
Phytanic Acid Adult Refsum Disease, Zellweger SyndromeDerived from dietary phytolA primary and sensitive biomarker for Refsum Disease, where its accumulation is a direct result of a deficiency in the alpha-oxidation pathway.
Pristanic Acid Zellweger Syndrome, other peroxisomal biogenesis disordersDerived from the alpha-oxidation of phytanic acid or directly from the dietAccumulates in several peroxisomal disorders. The ratio of pristanic to phytanic acid can aid in the differential diagnosis of these conditions.
This compound Not establishedPresumed intermediate in the beta-oxidation of pristanic acidNo published data are available to confirm its presence, concentration, or diagnostic value in any disease state.

The Putative Metabolic Pathway

The theoretical placement of this compound is within the peroxisomal beta-oxidation of pristanic acid. This pathway is crucial for the breakdown of branched-chain fatty acids. A defect in this pathway leads to the accumulation of upstream metabolites, which then serve as biomarkers.

Metabolic Pathway Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Pristanic_Acid Pristanic Acid Phytanoyl_CoA->Pristanic_Acid α-Oxidation Pristanoyl_CoA Pristanoyl-CoA Pristanic_Acid->Pristanoyl_CoA Acyl-CoA Synthetase Metabolite_X This compound (Putative Intermediate) Pristanoyl_CoA->Metabolite_X Acyl-CoA Oxidase (Hypothesized) Beta_Oxidation Further Beta-Oxidation Products Metabolite_X->Beta_Oxidation Thiolase (Hypothesized)

Caption: Hypothesized metabolic pathway involving this compound.

Experimental Protocols: A Need for Foundational Research

The absence of published data on this compound as a biomarker means there are no established experimental protocols for its detection and quantification in biological matrices for diagnostic purposes. The development of such protocols would be the necessary first step in evaluating its potential specificity. A hypothetical workflow for such research is outlined below.

Experimental Workflow cluster_0 Method Development cluster_1 Biomarker Discovery & Validation Synthesis Chemical Synthesis of This compound Standard LCMS_Method Development of LC-MS/MS Method for Quantification Synthesis->LCMS_Method Validation Analytical Method Validation (Sensitivity, Specificity, Reproducibility) LCMS_Method->Validation Quantification Quantification of Metabolite Panel (including target and related compounds) Validation->Quantification Patient_Samples Sample Collection (Patient vs. Control Groups) Sample_Prep Sample Preparation (Extraction of Acyl-CoAs) Patient_Samples->Sample_Prep Sample_Prep->Quantification Data_Analysis Statistical Analysis and ROC Curve Generation Quantification->Data_Analysis

Caption: Proposed experimental workflow for evaluating a novel biomarker.

Conclusion

The inquiry into whether this compound is a more specific biomarker than its related metabolites is a scientifically valid question. However, it is one that cannot be answered with the currently available evidence. The scientific community has yet to publish research on the detection of this specific molecule in biological systems and its correlation with disease states. Therefore, while the foundational knowledge of branched-chain fatty acid metabolism provides a framework for its potential role, any claims about its specificity as a biomarker would be purely speculative. Future research, following the experimental workflows outlined above, is required to determine if this compound holds any diagnostic value. For now, phytanic acid and pristanic acid remain the gold-standard biomarkers for the relevant peroxisomal disorders.

Comparison Guide: Specificity Assessment of Antibodies Against 3-Oxo-4(R),8-dimethyl-nonanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative framework for assessing the specificity of polyclonal and monoclonal antibodies raised against the small molecule 3-Oxo-4(R),8-dimethyl-nonanoyl-CoA, a key intermediate in branched-chain fatty acid metabolism. The following sections detail the experimental data, protocols, and workflows necessary for rigorous antibody validation.

Data Presentation: Comparative Antibody Performance

The specificity and affinity of a custom-developed rabbit polyclonal antibody (pAb) and a mouse monoclonal antibody (mAb) against this compound were evaluated. The target molecule was conjugated to a carrier protein, Keyhole Limpet Hemocyanin (KLH), for immunization and screening.

Table 1: Competitive ELISA for Cross-Reactivity Analysis

This experiment measures the antibody's ability to bind to the target molecule in the presence of structurally similar, potentially cross-reactive molecules. The IC50 value represents the concentration of the competitor required to inhibit 50% of the antibody's binding to the target antigen.

Competitor MoleculePolyclonal Ab (pAb) IC50 (nM)Monoclonal Ab (mAb) IC50 (nM)
This compound 15.2 5.8
3-Oxo-octanoyl-CoA450.7> 10,000
3-Oxo-decanoyl-CoA892.1> 10,000
4,8-Dimethyl-nonanoyl-CoA1,230.5> 10,000
Coenzyme A (CoA)> 50,000> 50,000

Table 2: Western Blot Analysis of Target-Protein Conjugates

This analysis assesses the antibody's ability to detect the target hapten when conjugated to different carrier proteins.

Target AntigenPolyclonal Ab (pAb) DetectionMonoclonal Ab (mAb) Detection
This compound-BSA Strong SignalStrong Signal
This compound-KLH Strong SignalStrong Signal
Unconjugated BSANo SignalNo Signal
Unconjugated KLHNo SignalNo Signal

Mandatory Visualizations

Diagram 1: Competitive ELISA Workflow

G Competitive ELISA Workflow for Antibody Specificity cluster_0 Plate Preparation cluster_1 Competition & Binding cluster_2 Detection p1 Coat plate with 3-Oxo-4,8-dimethyl-nonanoyl-CoA-BSA conjugate p2 Block with 3% BSA p1->p2 c2 Add antibody-competitor mixture to coated plate p2->c2 Incubate & Wash c1 Incubate primary antibody (pAb or mAb) with competitor molecules c1->c2 d1 Add HRP-conjugated secondary antibody c2->d1 Incubate & Wash d2 Add TMB substrate d1->d2 d3 Measure absorbance at 450 nm d2->d3

Caption: Workflow for competitive ELISA to assess antibody cross-reactivity.

Diagram 2: Hypothetical Metabolic Pathway Involvement

G Hypothetical Role in Branched-Chain Fatty Acid Metabolism Metabolite1 Pristanoyl-CoA Enzyme1 Acyl-CoA Oxidase Metabolite1->Enzyme1 Metabolite2 This compound (Target Analyte) Enzyme2 Thiolase Metabolite2->Enzyme2 Metabolite3 Propionyl-CoA Pathway Peroxisomal Beta-Oxidation Metabolite3->Pathway Enzyme1->Metabolite2 Enzyme2->Metabolite3

Caption: Potential role of the target analyte in fatty acid metabolism.

Experimental Protocols

Protocol 1: Competitive ELISA

  • Plate Coating: Coat a 96-well microplate with 100 µL/well of 1 µg/mL this compound-BSA conjugate in carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by adding 200 µL/well of Blocking Buffer (3% BSA in PBS) and incubating for 2 hours at room temperature.

  • Competition Reaction:

    • Prepare serial dilutions of the competitor molecules (e.g., 3-Oxo-octanoyl-CoA, Coenzyme A) in Assay Buffer (1% BSA in PBS).

    • In a separate plate, mix 50 µL of each competitor dilution with 50 µL of the primary antibody (pAb or mAb, at a pre-determined optimal concentration). Incubate for 1 hour at room temperature.

  • Binding: Wash the coated plate three times. Transfer 100 µL of the antibody-competitor mixture to each well of the coated plate. Incubate for 2 hours at room temperature.

  • Secondary Antibody: Wash the plate three times. Add 100 µL/well of HRP-conjugated secondary antibody (anti-rabbit or anti-mouse IgG) diluted in Assay Buffer. Incubate for 1 hour at room temperature.

  • Detection: Wash the plate five times. Add 100 µL/well of TMB substrate solution and incubate in the dark for 15-30 minutes.

  • Data Acquisition: Stop the reaction by adding 50 µL of 2M H₂SO₄. Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Plot the absorbance against the log of the competitor concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting

  • Antigen Preparation: Prepare samples of this compound conjugated to BSA and KLH, as well as unconjugated BSA and KLH as negative controls.

  • SDS-PAGE: Separate 1 µg of each protein sample on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in Blocking Buffer (5% non-fat milk in TBST).

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (pAb or mAb, typically at 1:1000 dilution) in Blocking Buffer overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (1:5000 dilution) in Blocking Buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the signal using a chemiluminescence imaging system.

Safety Operating Guide

Prudent Disposal of 3-Oxo-4(R),8-dimethyl-nonanoyl-CoA: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 3-Oxo-4(R),8-dimethyl-nonanoyl-CoA as a potentially hazardous chemical. Due to the absence of specific safety data, a cautious approach to its disposal is mandatory to ensure personnel safety and environmental protection. Under no circumstances should this compound be disposed of down the sanitary sewer.

This document provides a detailed protocol for the safe handling and disposal of this compound, a derivative of coenzyme A, tailored for researchers, scientists, and professionals in drug development. The procedures outlined below are based on established best practices for the management of laboratory chemical waste in the absence of compound-specific data.

Immediate Safety and Handling Precautions

Prior to handling this compound for disposal, it is imperative to adhere to the following safety measures:

  • Personal Protective Equipment (PPE): At a minimum, a standard laboratory coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) must be worn.

  • Ventilation: All handling and preparation for disposal should be conducted within a certified chemical fume hood to prevent inhalation of any potential aerosols or particulates.

  • Spill Management: Have a chemical spill kit readily available. In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand), collect it into a sealed container, and treat it as chemical waste as described below.

Quantitative Data Summary for Disposal Planning

The following table summarizes key quantitative thresholds and parameters relevant to the disposal of laboratory-scale chemical waste. These are general guidelines and should be adjusted based on institutional policies and local regulations.

ParameterGuideline/ValueRationale
Small Quantity < 5 g (solid) or < 50 mL (liquid)Defines a quantity that can be managed with standard laboratory spill control measures.
Waste Accumulation Time Up to 90 daysStandard satellite accumulation area time limit under many regulatory frameworks. Check local regulations for specific requirements.
pH Range for Neutralization 6.0 - 8.0A generally accepted range for aqueous waste before it can be considered for further treatment or disposal by a licensed contractor.
Labeling Requirement Mandatory on all waste containersEnsures proper identification, hazard communication, and safe handling by all personnel, including waste management staff.
Secondary Containment Required for liquid waste containersPrevents the release of hazardous materials in case of primary container failure.

Experimental Protocol for the Disposal of this compound

This protocol details the step-by-step methodology for the safe and compliant disposal of this compound.

Materials and Equipment
  • Chemical-resistant gloves (nitrile or equivalent)

  • Safety glasses with side shields

  • Laboratory coat

  • Chemical fume hood

  • Designated chemical waste container (solid or liquid, as appropriate)

  • Waste label

  • Inert absorbent material (e.g., vermiculite, sand) for spills

  • pH paper (if applicable, for solutions)

  • Secondary containment for liquid waste

Step-by-Step Disposal Procedure
  • Initial Assessment and Preparation:

    • Quantify the amount of this compound to be disposed of.

    • Designate a satellite accumulation area within the laboratory for the waste container. This area should be away from general lab traffic and clearly marked.

  • Container Selection and Labeling:

    • Choose a waste container that is compatible with the chemical. For solid waste, a securely sealable plastic container is suitable. For solutions, use a glass or plastic bottle with a screw-top cap.

    • Affix a "Hazardous Waste" label to the container. The label must include:

      • The full chemical name: "this compound"

      • The date of accumulation.

      • The physical state (solid or liquid).

      • Any known or suspected hazards (as a precaution, list "Irritant" and "Handle with Care").

      • The principal investigator's name and laboratory location.

  • Waste Transfer:

    • Solid Waste: Carefully transfer the solid this compound into the labeled waste container. Use a dedicated spatula or scoop. Avoid creating dust.

    • Liquid Waste (Solutions): If the compound is in solution, pour the liquid carefully into the labeled liquid waste container. Use a funnel to prevent spills. Do not mix with other waste streams unless compatibility is confirmed. Place the liquid waste container in secondary containment.

  • Decontamination of Emptied Containers:

    • Any container that held the pure compound or its solutions should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or isopropanol).

    • The rinsate from this process must be collected and disposed of as liquid chemical waste in the appropriate labeled container.

    • After triple-rinsing, the defaced container can be disposed of as regular laboratory glassware or plastic waste, in accordance with institutional policy.

  • Temporary Storage:

    • Store the sealed waste container in the designated satellite accumulation area.

    • Ensure the container is kept closed at all times, except when adding waste.

  • Arrangement for Final Disposal:

    • Once the waste container is full or has reached the institutional time limit for accumulation, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.

    • Provide the EHS department with all necessary information from the waste label.

Visual Workflow for Disposal

The following diagram illustrates the logical flow of the disposal procedure for this compound.

cluster_prep Preparation cluster_transfer Waste Transfer cluster_final Final Steps start Start: Identify Waste ppe Don Appropriate PPE start->ppe fume_hood Work in Fume Hood ppe->fume_hood prep_container Prepare & Label Waste Container fume_hood->prep_container is_solid Solid or Liquid? prep_container->is_solid transfer_solid Transfer Solid to Container is_solid->transfer_solid Solid transfer_liquid Transfer Liquid to Container is_solid->transfer_liquid Liquid seal Seal Container transfer_solid->seal transfer_liquid->seal store Store in Satellite Area seal->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Disposal by Contractor contact_ehs->end

Caption: Disposal workflow for this compound.

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.